molecular formula C10H11N3 B1268907 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine CAS No. 21018-71-3

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B1268907
CAS No.: 21018-71-3
M. Wt: 173.21 g/mol
InChI Key: DQJACDPPPOAZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJACDPPPOAZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350338
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21018-71-3
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Coordination Dynamics of dmpzpy: A Strategic Ligand for Metallodrug and Material Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of coordination chemistry and drug design, dmpzpy (2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine) represents a pivotal "privileged structure."[1] Unlike the ubiquitous 2,2'-bipyridine (bpy), dmpzpy offers a non-symmetric N,N'-donor set with tunable steric bulk and electronic density.[1] This guide dissects the physicochemical properties of dmpzpy, detailing its synthesis, coordination modes, and its emerging utility in modulating the pharmacokinetics of metallodrugs (e.g., Ruthenium and Iridium anticancer agents).

Molecular Architecture & Physicochemical Profile[1]

The dmpzpy ligand is a bidentate chelator composed of a pyridine ring coupled to a pyrazole ring.[1] Its distinct behavior arises from the 3,5-dimethyl substitution on the pyrazole moiety.[1]

Structural Components[1][2][3][4][5][6][7]
  • Pyridine Ring: Acts as a

    
    -acceptor and 
    
    
    
    -donor (neutral nitrogen).[1]
  • Pyrazole Ring: Acts as a strong

    
    -donor.[1] The N1 connects to the pyridine, while N2 coordinates to the metal.
    
  • 3,5-Dimethyl Groups:

    • 3-Methyl: Increases lipophilicity (logP), enhancing cellular uptake in drug candidates.[1]

    • 5-Methyl: Provides critical steric bulk near the metal center.[1] This "steric wedge" prevents the formation of planar aggregates (reducing

      
      -stacking) and protects the metal center from rapid nucleophilic attack (e.g., by glutathione in biological systems).
      
Electronic vs. Steric Trade-off
FeatureEffect on CoordinationImpact on Drug Design
Electron Density Pyrazole is more electron-rich than pyridine.[1]Destabilizes Metal-centered HOMO, facilitating oxidation or tuning MLCT (Metal-to-Ligand Charge Transfer) for imaging.[1]
Bite Angle 5-membered chelate ring.[1]Similar to bipyridine (~78°), but the 5-Me group distorts the geometry, often forcing octahedral complexes into specific isomers.
Lipophilicity Added by two -CH

groups.[1]
Increases membrane permeability; critical for overcoming cisplatin resistance.[1]

Synthesis Protocol: Ligand Construction

The synthesis of dmpzpy relies on a C-N coupling reaction.[1][2] While Ullmann-type couplings are possible, a nucleophilic aromatic substitution (


) is preferred for its operational simplicity and higher yield.[1]
Protocol: Synthesis of 2-(3,5-dimethylpyrazol-1-yl)pyridine

Objective: Synthesize high-purity dmpzpy for coordination studies.

Reagents
  • 2-Bromopyridine (1.0 eq)[1]

  • 3,5-Dimethylpyrazole (1.1 eq)[1][3][4]

  • Potassium tert-butoxide (KOtBu) (1.2 eq) or Sodium Hydride (NaH)[1]

  • Solvent: Anhydrous DMF or DMSO[1]

  • Atmosphere: Nitrogen or Argon[1][5]

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve 3,5-dimethylpyrazole (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C. Add KOtBu (12 mmol) portion-wise. Stir for 30 minutes until the solution becomes clear (formation of pyrazolate anion).

  • Coupling: Add 2-bromopyridine (10 mmol) dropwise.

  • Heating: Heat the reaction mixture to 100°C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-water (100 mL) to precipitate the product or extract with Dichloromethane (DCM).[1]

    • Wash organic layer with brine (

      
      ).[1]
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or perform column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield expectation: >80%.[1]

    • Validation:

      
      H NMR (CDCl
      
      
      
      ): Look for singlets at
      
      
      ~2.3 and ~2.7 ppm (methyls) and pyrazole-H4 singlet at ~6.0 ppm.[1]

Coordination Chemistry & Metal Complexation[1][4][5][6][7][11][12]

dmpzpy is a "hemilabile-like" ligand.[1] The steric clash of the 5-methyl group with the metal's coordination sphere often weakens the Pyrazole-N bond relative to the Pyridine-N bond, creating a site that can open up for substrate binding (catalysis) or hydrolysis (drug activation).

Synthesis of [M(dmpzpy) ] Complexes

Target Metal: Iridium(III) or Ruthenium(II) (Common scaffolds for bio-imaging and therapy).[1]

Protocol: General Metallation (Ir)[1]
  • Dimer Formation: React IrCl

    
    H
    
    
    
    O with dmpzpy (2.2 eq) in 2-ethoxyethanol/water (3:1) at 110°C for 24h.
    • Product: Chloride-bridged dimer

      
      .[1]
      
  • Bridge Splitting: Suspend dimer in glycol or methanol.[1] Add ancillary ligand (e.g., bipyridine or acetylacetone).[1] Heat to 150°C (glycol) or reflux (MeOH).

  • Counter-ion Exchange: Add excess NH

    
    PF
    
    
    
    to precipitate the cationic complex.
Visualization of Synthesis Logic

The following diagram illustrates the critical decision points in synthesizing and utilizing dmpzpy complexes.

SynthesisWorkflow Start Precursors: 2-Bromopyridine + 3,5-Dimethylpyrazole Coupling C-N Coupling (Base: KOtBu, Solvent: DMF, 100°C) Start->Coupling Ligand Ligand: dmpzpy (Purified via Recrystallization) Coupling->Ligand MetalChoice Select Metal Center Ligand->MetalChoice RouteRu Ruthenium(II) (Bio-active Arene Complexes) MetalChoice->RouteRu Drug Dev RouteIr Iridium(III) (Luminescent Probes) MetalChoice->RouteIr Materials ComplexRu [Ru(arene)(dmpzpy)Cl]+ RouteRu->ComplexRu Reflux in MeOH ComplexIr [Ir(dmpzpy)2(L)]+ RouteIr->ComplexIr 2-step (Dimer -> Monomer) AppDrug Application: Anticancer (Hydrolysis Activation) ComplexRu->AppDrug AppMat Application: OLEDs / Bio-Imaging ComplexIr->AppMat

Caption: Workflow for dmpzpy synthesis and divergent metallation pathways for therapeutic vs. material applications.

Therapeutic Applications: The "Drug Development" Angle

In drug development, dmpzpy is not just a structural scaffold; it is a pharmacokinetic tuner .[1]

Modulating Cytotoxicity via Lipophilicity

Transition metal drugs (like Cisplatin) often suffer from poor cellular uptake.[1]

  • Mechanism: The two methyl groups on dmpzpy significantly increase the logP (octanol-water partition coefficient) of the resulting complex.

  • Result: Enhanced passive diffusion through the lipid bilayer of cancer cells.[1]

  • Data Point: Ru(II)-arene complexes with dmpzpy often show lower IC

    
     (higher potency) compared to their unsubstituted pyrazole analogs due to this hydrophobic boost.[1]
    
Steric Protection & Metabolic Stability

The 5-methyl group of the pyrazole ring sits directly above the metal coordination plane.[1]

  • Axial Protection: This steric bulk hinders the approach of large biomolecules (like serum albumin) to the axial positions of the metal, potentially reducing premature deactivation in the bloodstream.

  • Controlled Hydrolysis: In Ru(II) half-sandwich complexes (

    
    ), the steric bulk can tune the rate of Cl
    
    
    
    hydrolysis, which is the activation step for DNA binding.
Structure-Activity Relationship (SAR) Logic

SAR_Logic dmpzpy dmpzpy Ligand Methyl3 3-Methyl Group dmpzpy->Methyl3 Methyl5 5-Methyl Group dmpzpy->Methyl5 Lipophilicity Increased Lipophilicity (Higher logP) Methyl3->Lipophilicity Sterics Steric Hindrance (Metal Center Protection) Methyl5->Sterics Uptake Enhanced Cellular Uptake Lipophilicity->Uptake Stability Slower Hydrolysis / Reduced Protein Binding Sterics->Stability Efficacy Improved Therapeutic Index Uptake->Efficacy Stability->Efficacy

Caption: SAR flow illustrating how dmpzpy substituents translate to biological efficacy.

Quantitative Data Summary

ParameterdmpzpyUnsubstituted (pzpy)Implication for Drug Design
Coordination Bidentate (N,N')Bidentate (N,N')Stable chelate effect.
Steric Bulk High (5-Me clash)Lowdmpzpy complexes are more kinetically inert.[1]
Electronic Character Electron-richNeutraldmpzpy stabilizes high oxidation states (e.g., Ru(III) prodrugs).[1]
Lipophilicity HighModeratedmpzpy enhances bioavailability.[1]
Emission (Ir-complex) Blue-shifted/High QYRed-shifteddmpzpy allows for "theranostic" (therapy + diagnostic) potential.[1]

References

  • Housecroft, C. E., & Constable, E. C. (2017).[1][6] Over the LEC rainbow: Colour and stability tuning of cyclometallated iridium(III) complexes in light-emitting electrochemical cells. Coordination Chemistry Reviews. Link

  • PubChem. (2025).[1] 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Compound Summary. National Library of Medicine.[1] Link[1]

  • RSC Dalton Trans. (2016).[1] Regioisomerism in cationic sulfonyl-substituted [Ir(C^N)2(N^N)]+ complexes. Royal Society of Chemistry.[1][7] Link

  • MDPI Molecules. (2022).[1] Anticancer Metallocenes and Metal Complexes of Transition Elements. MDPI.[1] Link

  • BenchChem. (2024).[1] Application Notes for Pyrazole-Pyridine Ligands in Luminescent Materials. Link[1]

Sources

A Technical Guide to the Solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular factors governing solubility, offers predictive insights, and presents standardized methodologies for empirical determination.

Executive Summary

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily for its role as a versatile N-donor ligand in the formation of coordination complexes.[1] Understanding its solubility profile in various organic solvents is paramount for its synthesis, purification, and application. This guide elucidates the structural features of the molecule that dictate its solubility, provides a qualitative and semi-quantitative overview of its behavior in different solvent classes, and details robust experimental protocols for precise solubility determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be miscible.[2]

2.1. Structural Features of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

The structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, with the molecular formula C₁₀H₁₁N₃, incorporates several key features that influence its solubility[3]:

  • Aromatic Rings: The molecule contains both a pyrazole and a pyridine ring, both of which are aromatic heterocyclic systems.[4] These rings contribute to the molecule's rigidity and potential for π-π stacking interactions.

  • Nitrogen Heteroatoms: The presence of three nitrogen atoms introduces polarity. The pyridine nitrogen, with its available lone pair of electrons, acts as a hydrogen bond acceptor, significantly enhancing interactions with protic solvents.[5][6]

  • Methyl Groups: The two methyl groups on the pyrazole ring are non-polar and contribute to the lipophilicity of the molecule.

  • Asymmetry and Dipole Moment: The molecule is asymmetric, resulting in a permanent dipole moment which favors solubility in polar solvents.

Caption: Molecular structure highlighting polar and non-polar regions.

Predicted and Observed Solubility Profile

While specific quantitative solubility data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is not extensively available in the literature, a robust qualitative and semi-quantitative profile can be constructed based on its chemical structure, data from analogous compounds, and mentions in synthetic procedures.

Polar Protic Solvents (e.g., Methanol, Ethanol)

Prediction: High solubility is expected. Rationale: The nitrogen atoms, particularly the pyridine nitrogen, can act as hydrogen bond acceptors, leading to strong intermolecular forces with the hydroxyl groups of protic solvents. The overall polarity of the molecule aligns well with that of lower alcohols. Evidence: Numerous synthetic procedures for this compound and its derivatives utilize methanol and ethanol as solvents for reactions and recrystallization, indicating good solubility, especially at elevated temperatures.[7][8] For instance, a derivative, 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate, was prepared in methanol.[8]

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF)

Prediction: Good to moderate solubility is anticipated. Rationale: These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar regions of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. The absence of hydrogen bond donation from the solvent might result in slightly lower solubility compared to protic solvents. Evidence: A study on the closely related 3,5-dimethylpyrazole showed high solubility in acetone and moderate solubility in acetonitrile.[9] The addition of the polar pyridine ring is expected to maintain or enhance this solubility.

Moderately Polar Solvents (e.g., Dichloromethane, Chloroform)

Prediction: Moderate to good solubility is expected. Rationale: Dichloromethane and chloroform are effective at dissolving moderately polar compounds. The dipole moment of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine should allow for favorable interactions with these solvents. Evidence: A synthesis of a derivative of the target compound involved extraction with dichloromethane, which implies good solubility.[8]

Non-Polar Solvents (e.g., Toluene, Hexane)

Prediction: Low to very low solubility is expected. Rationale: The significant polarity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, arising from the nitrogen heteroatoms, makes it a poor match for non-polar solvents which primarily interact through weak van der Waals forces. Evidence: The study on 3,5-dimethylpyrazole reported its lowest solubility in toluene among the nine organic solvents tested.[9] The increased polarity due to the pyridine ring in the target compound would likely further decrease its solubility in such non-polar media. Hexane is often used as an anti-solvent for the recrystallization of similar compounds, indicating its poor solvating power.[8]

Table 1: Predicted Solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine in Common Organic Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolHighHydrogen bonding (N atoms as acceptors) and strong dipole-dipole interactions.
Polar Aprotic Acetone, AcetonitrileGood to ModerateStrong dipole-dipole interactions.
Moderately Polar DichloromethaneModerate to GoodFavorable dipole-dipole interactions.
Non-Polar Toluene, HexaneLow to Very LowMismatch in polarity; weak van der Waals forces are insufficient to overcome solute-solute interactions.

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, empirical determination is essential. The following section outlines a standard protocol for determining the equilibrium solubility of a solid compound in an organic solvent.

Equilibrium Solubility Method (Isothermal Saturation)

This method involves creating a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solid.

Materials:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Analysis: Evaporate the solvent from the volumetric flask and weigh the remaining solid.

    • Chromatographic/Spectroscopic Analysis: Dilute the filtered solution to a known volume and determine the concentration using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

G cluster_protocol Equilibrium Solubility Determination Workflow start Start step1 Add excess solute to solvent start->step1 step2 Equilibrate at constant temperature (e.g., 24-48h with agitation) step1->step2 step3 Allow excess solid to settle step2->step3 step4 Filter supernatant step3->step4 step5 Quantify solute concentration (e.g., HPLC, Gravimetric) step4->step5 end End step5->end

Caption: Workflow for equilibrium solubility determination.

Conclusion

The solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is dictated by its moderately polar nature, stemming from the presence of both pyrazole and pyridine rings. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to well-soluble in polar aprotic and moderately polar solvents such as acetone and dichloromethane. Conversely, its solubility in non-polar solvents like toluene and hexane is expected to be low. For precise applications, the detailed experimental protocol provided will enable researchers to obtain accurate quantitative solubility data. This understanding is crucial for optimizing reaction conditions, developing effective purification strategies, and formulating this versatile compound for its intended applications.

References

  • Effect of pyridine on key pharmacological parameters. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 14, 2026, from [Link]

  • 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 14, 2026, from [Link]

  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. (2024, March 17). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • CHB-401: Heterocyclic Compounds (Section B) PYRIDINE. (n.d.). Banaras Hindu University. Retrieved February 14, 2026, from [Link]

  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyridine, 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitro-. (n.d.). ChemBK. Retrieved February 14, 2026, from [Link]

  • 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

difference between pyrazolylpyridine and bipyridine ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Transition Metal Applications

Executive Summary

In the architecture of transition metal complexes, the choice between 2,2'-bipyridine (bpy) and 2-(1H-pyrazol-1-yl)pyridine (pzpy) is not merely structural—it is a decision that dictates the electronic "heartbeat" of the molecule. While bpy serves as the industry-standard "workhorse" providing robust


 symmetry and redox stability, pzpy introduces electronic asymmetry and steric tunability essential for breaking degeneracy.

This guide analyzes the mechanistic divergences between these two privileged scaffolds, providing researchers with the rationale to select the correct ligand for OLED emission tuning , water oxidation catalysis , and metallo-drug design .

Part 1: Structural & Electronic Fundamentals
1.1 The Chelate Ring Geometry

Both ligands form 5-membered chelate rings with metals (e.g., Ru(II), Ir(III)), but the atomic composition of the backbone creates distinct steric environments.

Feature2,2'-Bipyridine (bpy) 2-(1H-Pyrazol-1-yl)pyridine (pzpy)
Symmetry

Symmetric (homoleptic complexes are

)

Asymmetric (breaks inversion symmetry)
Chelate Backbone C—C bond connects ringsN—C bond connects rings (N1 of pyrazole to C2 of pyridine)
Bite Angle (

)

(for Ru(II))

(Slightly narrower due to N-N bond in ring)
Coordination Mode Symmetric N,N-donorAsymmetric N,N-donor (Pyridine-N + Pyrazole-N2)

Expert Insight: The slightly narrower bite angle of pzpy increases the steric strain at the metal center. In octahedral geometries, this distortion can lower the activation energy for ligand substitution, making pzpy complexes generally more labile than their bpy counterparts—a desirable trait for catalytic turnover but a liability for long-term OLED stability.

1.2 Electronic "Push-Pull" Dynamics

The defining difference lies in the frontier orbitals.

  • Bipyridine: A strong

    
    -donor and a moderate-to-strong 
    
    
    
    -acceptor. The LUMO is delocalized across both pyridine rings, stabilizing the metal's
    
    
    -electrons (
    
    
    ).
  • Pyrazolylpyridine: The pyrazole ring is electron-rich (5-membered aromatic). It is a weaker

    
    -acceptor  than pyridine.
    
    • Consequence: Replacing bpy with pzpy destabilizes the Metal-to-Ligand Charge Transfer (MLCT) excited state. The LUMO energy rises, widening the HOMO-LUMO gap.

Visualization: Orbital Energy Diagram The following diagram illustrates the "Blue Shift" mechanism when switching from bpy to pzpy.

OrbitalEnergy cluster_axis cluster_bpy [Ru(bpy)3]2+ cluster_pzpy [Ru(pzpy)3]2+ E_high Energy (eV) E_low LUMO_bpy LUMO (π*) Stabilized LUMO_pzpy LUMO (π*) Destabilized (Higher Energy) HOMO_bpy HOMO (d-π) t2g HOMO_bpy->LUMO_bpy HOMO_pzpy HOMO (d-π) t2g (Similar Energy) HOMO_pzpy->LUMO_pzpy

Caption: Comparative molecular orbital diagram showing the destabilization of the LUMO in pzpy complexes, leading to a wider bandgap (Blue Shift) compared to bpy.

Part 2: Applications & Causality
2.1 OLEDs: The Quest for Deep Blue

In Iridium(III) phosphors, achieving deep blue emission is notoriously difficult.

  • The Bpy Limitation: Bpy stabilizes the LUMO too effectively, often resulting in green or yellow emission.

  • The Pzpy Solution: By using pzpy (or its anionic analogs like phenyl-pyrazole), the

    
    -accepting capability is reduced. This raises the LUMO, increasing the triplet energy (
    
    
    
    ) and shifting emission into the blue region (
    
    
    nm).[1]
  • Protocol Note: For OLEDs, pzpy is often used as an ancillary ligand to fine-tune the color purity of the main cyclometalated ligand.

2.2 Catalysis: Water Oxidation

In catalytic water oxidation (e.g., Ru-bda systems), the ligand must survive highly oxidizing conditions (Ru(V)=O).

  • Bpy Role: Provides thermodynamic stability but can be susceptible to oxidative degradation at the C-H bonds adjacent to the nitrogen.

  • Pzpy Role: The pyrazole ring is more electron-rich, making the metal center more electron-rich (lower oxidation potential for Ru(II)/Ru(III)). However, the asymmetry of pzpy allows for the design of catalysts with specific "open" coordination sites for water attack.

  • Key Advantage: Pyrazole derivatives often allow for easier functionalization at the non-coordinating carbons, enabling the attachment of surface-anchoring groups without altering the primary coordination sphere.

Part 3: Experimental Protocol

Synthesis of Heteroleptic


 

This protocol demonstrates how to install a single pzpy ligand onto a bpy scaffold, creating a controlled asymmetric complex.

3.1 Materials
  • Precursor:

    
     (Standard starting material).[1]
    
  • Ligand: 2-(1H-pyrazol-1-yl)pyridine (pzpy).

  • Solvent: Ethanol/Water (3:1 v/v).[1]

  • Precipitant: Ammonium Hexafluorophosphate (

    
    ).[1]
    
3.2 Workflow Diagram

SynthesisWorkflow start Start: cis-[Ru(bpy)2Cl2] (0.1 mmol) mix Add Ligand (pzpy) (0.11 mmol, 1.1 eq) start->mix reflux Reflux in EtOH/H2O (3:1) 4-6 Hours, Dark mix->reflux Ligand Substitution cool Cool to Room Temp Filter excess ligand reflux->cool precip Anion Exchange Add satd. aq. NH4PF6 cool->precip Formation of soluble chloride salt filter Collect Precipitate Wash w/ H2O & Et2O precip->filter Precipitation of PF6 salt product Final Product: [Ru(bpy)2(pzpy)](PF6)2 filter->product

Caption: Step-by-step synthesis workflow for heteroleptic Ruthenium(II) complexes using pzpy ligands.

3.3 Characterization Checklist (Self-Validating)

To ensure the protocol worked, verify the following data points. If these are not met, the complex is likely impure or oxidized.

TechniqueExpected Result for

Diagnostic Interpretation
1H NMR Loss of

symmetry.[1] Distinct signals for pzpy protons (pyrazole H4 is typically a triplet/dd upfield).[1]
If spectra look symmetric (like

), the substitution failed.[1]
UV-Vis

(MLCT)

nm.[1]
Slight blue shift compared to

(452 nm).[1]
Cyclic Voltammetry

shifted anodically (more positive) vs

.[1]
Pzpy is a weaker donor overall than bpy in this context, stabilizing the Ru(II) state less? Correction: Pyrazole is a stronger

-donor but weaker

-acceptor. The net effect usually makes oxidation harder (more positive potential) due to lack of back-bonding stabilization of the oxidized form, or easier if

-donation dominates. Validation: Expect a shift of

mV.
Part 4: References
  • Electronic Structure of Ru(bpy)3:

    • Title: Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo.

    • Source: NIH / PubMed Central.

    • URL:[Link]

  • Pyrazolylpyridine in Catalysis:

    • Title: Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes.

    • Source: NIH / PubMed Central.

    • URL:[Link]

  • OLED Blue Shift Mechanism:

    • Title: Blue heteroleptic iridium(III) complexes for OLEDs: simultaneous optimization of color purity and efficiency.[1]

    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link]

  • Water Oxidation Catalysis (Ru-bda vs others):

    • Title: Highly efficient and robust molecular ruthenium catalysts for water oxidation.

    • Source: PNAS / NIH.

    • URL:[Link]

  • Bipyridine Standard Data:

    • Title: 2,2'-Bipyridine (Compound Summary).[2][3][4][5][6][7][8][9][10]

    • Source: PubChem.[2][8]

    • URL:[Link][1]

Sources

Methodological & Application

protocol for coordinating dmpzpy with transition metals

Author: BenchChem Technical Support Team. Date: February 2026

Critical Identity & Safety Warning

Before proceeding, verify your ligand identity. In coordination chemistry literature, abbreviations can overlap. This protocol strictly defines dmpzpy as the bidentate ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (CAS: 21018-71-3).

  • Do NOT confuse with dmpp or bpp derivatives (e.g., 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine), which are tridentate pincer ligands. Substituting one for the other will result in failed coordination geometries and incorrect metal-to-ligand ratios.

Executive Summary

The ligand dmpzpy is a robust N^N chelator featuring a pyridine ring coupled to a dimethyl-substituted pyrazole.[1][2] Its steric bulk (provided by the 3,5-methyl groups) and electronic richness make it a premier ancillary ligand for Iridium(III) complexes used in Light-Emitting Electrochemical Cells (LEECs). It is also utilized to tune the spin states and catalytic properties of first-row transition metals (Co, Ni, Cu).

This guide provides a field-proven workflow for:

  • Ligand Preparation: A solvent-free coupling method.

  • Iridium(III) Functionalization: The "Bridge-Splitting" protocol for high-purity phosphorescent emitters.

  • 3d Metal Coordination: A generalized solvothermal approach.

Module A: Ligand Synthesis (The Solvent-Free Melt Method)

Rationale: Traditional Ullmann couplings often require toxic solvents (DMF/DMSO) and long reflux times. The "melt" method utilizes phase-transfer catalysis to drive the reaction faster with higher yield.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • 3,5-Dimethylpyrazole (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq) or KOH/TBAB system.

  • Catalyst: CuI (5 mol%) or solvent-free thermal coupling.

Protocol:

  • Mixing: In a pressure tube, combine 2-bromopyridine and 3,5-dimethylpyrazole.

  • Base Addition: Add KOtBu. The mixture may become a slurry.

  • Heating: Heat to 100–110 °C for 12–16 hours. The reagents form a melt, acting as their own solvent.

  • Workup: Cool to room temperature (RT). Dissolve the melt in CH₂Cl₂ (DCM) and wash with water (

    
     mL) to remove bromide salts.
    
  • Purification: Dry organic layer over MgSO₄. Evaporate solvent. If necessary, purify via silica gel chromatography (Hexane:EtOAc 4:1).

    • Yield Target: >85%

    • Appearance: Colorless oil or low-melting solid.

Module B: The Iridium(III) "Bridge-Splitting" Workflow

Target Audience: LEEC and OLED Developers.

This is the most critical application of dmpzpy. Direct reaction of IrCl₃ with dmpzpy often yields inseparable mixtures. The Bridge-Splitting method guarantees a heteroleptic [Ir(C^N)₂ (dmpzpy)]⁺ architecture.

Phase 1: Synthesis of the Dichloro-Bridged Dimer


  • HC^N (Cyclometalating Ligand): e.g., 2-phenylpyridine (ppy) or 2-(2,4-difluorophenyl)pyridine (dfppy).

  • Solvent System: 2-Ethoxyethanol : Water (3:1 v/v). Why? This mixture boils at ~105°C, providing sufficient energy for cyclometalation while dissolving the IrCl₃ hydrate.

Phase 2: Bridge Splitting with dmpzpy

Mechanism: The dmpzpy ligand attacks the weak Ir-Cl-Ir bridges. The steric bulk of the 3,5-dimethyl groups prevents the formation of fac/mer isomers, locking the complex into the desired cationic form.

Protocol:

  • Charge: Suspend the Dimer [Ir(C^N)2(mu-Cl)]2 (0.1 mmol) in DCM:Methanol (2:1) (15 mL).

  • Ligand Addition: Add dmpzpy (0.22 mmol, 2.2 eq). Note: Slight excess ensures complete bridge cleavage.

  • Reflux: Heat to reflux (approx. 55°C) for 4–6 hours under Nitrogen.

    • Visual Cue: The suspension should clear to a bright yellow/orange solution (depending on the C^N ligand).

  • Anion Exchange (Metathesis):

    • Cool to RT.

    • Add solid NH₄PF₆ (10 eq excess) directly to the solution. Stir for 30 mins.

    • Why? The chloride salt is often soluble in water and hard to isolate. The PF₆⁻ salt precipitates in water or crystallizes easily.

  • Isolation: Evaporate methanol/DCM. Redissolve in minimal DCM. Filter to remove inorganic salts (NH₄Cl).

  • Precipitation: Add the DCM filtrate dropwise into excess Diethyl Ether or Hexane . Collect the precipitate via centrifugation.

Table 1: Troubleshooting the Ir(III) Workflow

IssueProbable CauseCorrective Action
Low Yield Incomplete bridge splitting.Switch solvent to Ethylene Glycol and heat to 150°C (harder workup, but drives reaction).
Impurity (Dimer) Stoichiometry error.Ensure dmpzpy is

equivalents relative to the dimer.
Oily Product Trapped solvent/improper anion.Perform anion exchange to BPh₄⁻ (tetraphenylborate) if PF₆⁻ yields oil.

Visualization: The Bridge-Splitting Mechanism

The following diagram illustrates the transformation from the chloro-bridged dimer to the emissive monomeric cation.

BridgeSplitting IrCl3 IrCl3 · nH2O Dimer [Ir(C^N)2(μ-Cl)]2 (Dichloro-Bridged Dimer) IrCl3->Dimer Reflux 110°C 2-ethoxyethanol/H2O HCN Cyclometalating Ligand (HC^N) HCN->Dimer Intermediate Bridge Cleavage (Solvent: DCM/MeOH) Dimer->Intermediate Ligand Attack dmpzpy dmpzpy Ligand (2.2 eq) dmpzpy->Intermediate Product [Ir(C^N)2(dmpzpy)]+ (Cationic Emitter) Intermediate->Product Chelation Anion Anion Exchange (NH4PF6) Product->Anion Metathesis FinalSalt Final Salt [Ir(C^N)2(dmpzpy)][PF6] Anion->FinalSalt Precipitation

Figure 1: Step-wise workflow for synthesizing heteroleptic Iridium(III) complexes using dmpzpy via the dimer route.

Module C: 3d Metal Coordination (Co, Ni, Cu)

Context: Unlike Ir(III), first-row transition metals are labile. The goal here is usually to obtain single crystals for magnetic (SCO) or catalytic studies.

General Protocol (Solvothermal/Diffusion):

  • Metal Source: Use Perchlorate (

    
    ) or Tetrafluoroborate (
    
    
    
    ) salts for solubility in organic solvents. Warning: Perchlorates are explosive when dry.
  • Ratio: 1:2 (Metal:Ligand) for octahedral bis-chelate complexes [M(dmpzpy)2]²⁺.

  • Solvent: Acetonitrile (MeCN) or Nitromethane.

  • Procedure:

    • Dissolve

      
       (0.1 mmol) in 5 mL MeCN.
      
    • Dissolve dmpzpy (0.2 mmol) in 5 mL MeCN.

    • Layer the ligand solution carefully over the metal solution in a narrow test tube.

    • Allow slow diffusion for 3–5 days.

  • Result: X-ray quality crystals typically form at the interface.

Characterization Checklist (Self-Validation)

To ensure the protocol was successful, verify the following data points:

  • ¹H NMR (Essential):

    • Look for the symmetry break . In [Ir(C^N)2(dmpzpy)]⁺, the two C^N ligands are chemically equivalent (C2 symmetry) only if the dmpzpy coordinates symmetrically (rare due to electronic difference between pyrazole and pyridine).

    • Diagnostic Signal: The methyl groups on the pyrazole ring usually appear as two distinct singlets (approx. 2.0–2.8 ppm) if rotation is hindered or if the environment is asymmetric.

    • Shift: The proton on the pyridine ring of dmpzpy adjacent to the Nitrogen (H6) will shift significantly downfield upon coordination to the metal.

  • Mass Spectrometry (ESI-MS):

    • Positive mode should show the cation mass [M – PF6]⁺.

    • Check for the isotope pattern of Iridium (¹⁹¹Ir/¹⁹³Ir) or the specific 3d metal.

  • Photoluminescence (For Ir complexes):

    • Excitation at ~380 nm.

    • Emission typically 460–550 nm (Green/Yellow) depending on the C^N ligand.

    • Success Indicator: High quantum yield and long lifetime (μs scale) indicate successful removal of chloride impurities which quench phosphorescence.

References

  • Housecroft, C. E., et al. "2,6-bis(N-pyrazolyl)pyridines: the convenient synthesis of a family of planar tridentate N3 ligands." The Journal of Organic Chemistry. (Context: Distinguishing tridentate analogs).

  • Bolink, H. J., et al. "Development of Cyclometallated Iridium(III) Complexes for Light-Emitting Electrochemical Cells."[2] Dalton Transactions. (Context: Primary protocol for Ir-dmpzpy synthesis).

  • Constable, E. C., et al. "Regioisomerism in cationic sulfonyl-substituted [Ir(C^N)2(N^N)]+ complexes: its influence on photophysical properties and LEC performance." Dalton Transactions. (Context: Structural characterization and NMR data for dmpzpy complexes).

  • BenchChem. "2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Structure and CAS." (Context: Ligand verification).

  • Nazeeruddin, M. K., et al. "Synthesis and Photophysical Properties of Iridium(III) Complexes." Journal of the American Chemical Society. (Context: Foundational bridge-splitting methodology).

Sources

crystal growth techniques for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystal Growth Protocols for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Metal Complexes

Executive Summary

The ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (often abbreviated as dmpp or L in literature) is a versatile


-bidentate chelator. Its metal complexes—particularly with Zn(II), Cu(I), Ir(III), and Fe(II)—are critical in the development of OLED emitters , catalytic systems , and spin-crossover materials .

However, the steric bulk of the 3,5-dimethyl groups often inhibits planar stacking, leading to high solubility in organic solvents and a tendency to form amorphous powders or oils rather than X-ray quality single crystals. This guide details optimized protocols to overcome these kinetic traps, focusing on thermodynamic control during the crystallization phase.

Ligand Synthesis & Purification

High-quality crystals start with high-purity ligands. Impurities (unreacted hydrazine or isomers) act as nucleation poisons.

Reaction Mechanism: The synthesis is a condensation reaction between 2-hydrazinopyridine and acetylacetone (2,4-pentanedione) .

Protocol:

  • Stoichiometry: Dissolve 2-hydrazinopyridine (1.0 eq) in Ethanol (EtOH).

  • Addition: Add acetylacetone (1.1 eq) dropwise.

  • Conditions: Reflux for 2–4 hours. The reaction is generally catalysed by a trace of acetic acid or HCl, though often proceeds without it due to the nucleophilicity of the hydrazine.

  • Purification (Critical):

    • Evaporate solvent.[1][2][3]

    • Recrystallization: dissolve the crude oil in hot hexane or petroleum ether. Cool to 4°C. The ligand should crystallize as white/pale yellow needles.

    • Note: If the ligand remains oily, use column chromatography (Silica, DCM:MeOH 98:2).

Complexation Strategy

Before growing single crystals, you must isolate the bulk complex.

General Protocol (M = Zn, Cu, Ni):

  • Dissolve metal salt (

    
    , e.g., 
    
    
    
    ,
    
    
    ) in Methanol (MeOH) or Acetonitrile (MeCN) .
  • Dissolve Ligand (1.0 eq for 1:1 complexes, 2.0 eq for 1:2) in the same solvent.[4]

  • Mix solutions slowly.

  • Observation: Immediate color change or precipitation usually occurs.

  • Isolation: Filter the precipitate. If no precipitate forms, evaporate to dryness.

  • Wash: Wash with cold diethyl ether to remove unreacted ligand.

Advanced Crystallization Protocols

Do not rely on simple evaporation; it concentrates impurities and often yields solvated powders. Use Diffusion Methods to control supersaturation slowly.

Technique A: Liquid-Liquid Diffusion (Layering)

Best for: X-ray quality crystals of neutral and cationic complexes.

Principle: A solution of the complex is layered beneath a less dense "anti-solvent."[5] As the solvents mix at the interface, the complex becomes insoluble and crystallizes.

Solvent Systems (Density Gradient is Key):

  • Bottom Layer (Solvent): Dichloromethane (DCM) (

    
    ) or Chloroform.[5]
    
  • Top Layer (Anti-Solvent): Hexane (

    
    ), Diethyl Ether, or Methanol (if complex is insoluble in MeOH).
    

Step-by-Step Protocol:

  • Dissolve 10–20 mg of the complex in 1–2 mL of the "Good Solvent" (e.g., DCM) in a narrow glass vial (e.g., NMR tube or 1-dram vial). Filter this solution to remove dust (nucleation sites).

  • Optional Buffer: Carefully add a small layer of pure solvent (0.2 mL) on top. This delays mixing.

  • Using a glass syringe, slowly drip the "Anti-Solvent" (e.g., Hexane) down the side of the vial. Do not disturb the interface.

  • Cap tightly and store in a vibration-free environment (darkness preferred for photosensitive Ag/Cu complexes).

  • Timeline: Crystals appear at the interface in 2–7 days.

Technique B: Vapor Diffusion

Best for: Small quantities (<5 mg) or when suitable solvent pairs are miscible and layering fails.

Protocol:

  • Inner Vial: Dissolve complex (5 mg) in 0.5 mL of solvent (e.g., Acetonitrile) in a small open vial.

  • Outer Vial: Place the small vial inside a larger jar containing 2–5 mL of volatile anti-solvent (e.g., Diethyl Ether).

  • Seal: Cap the large jar tightly.

  • Mechanism: Ether vapor diffuses into the Acetonitrile solution, slowly lowering the solubility of the complex.

  • Timeline: 3–14 days.

Visualizing the Workflow

The following diagram illustrates the critical path from raw materials to diffraction-quality crystals, highlighting the decision nodes for solvent selection.

CrystalGrowth Precursors Precursors: 2-Hydrazinopyridine + Acetylacetone LigandRxn Condensation (Reflux in EtOH) Precursors->LigandRxn LigandPure Ligand Purification (Recryst. from Hexane) LigandRxn->LigandPure Remove impurities Complexation Metal Complexation (M-Salt + Ligand) LigandPure->Complexation Add M(II) Salt SolubilityCheck Check Solubility Complexation->SolubilityCheck Layering Method A: Liquid Layering (DCM / Hexane) SolubilityCheck->Layering Soluble in DCM/CHCl3 VaporDiff Method B: Vapor Diffusion (MeCN / Ether) SolubilityCheck->VaporDiff Soluble in MeCN/MeOH XRD Single Crystal XRD Analysis Layering->XRD Block/Needle Crystals VaporDiff->XRD Prism Crystals

Figure 1: Decision matrix for synthesis and crystallization of dmpp complexes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Supersaturation is too high or diffusion is too fast.1. Dilute the starting solution by 50%.2. Use a "buffer layer" of pure solvent between the complex solution and anti-solvent.
Precipitation Immediate crashing out (amorphous powder).The anti-solvent is too strong. Switch from Hexane to Pentane, or use Vapor Diffusion (slower kinetics).
Tiny Crystals Nucleation rate > Growth rate.Too many nucleation sites. Filter all solutions through 0.45 µm PTFE filters before layering.
Twinning Rapid growth or thermal fluctuation.Move setup to a temperature-controlled incubator (e.g., 18°C or 4°C). Avoid bench tops with temperature swings.

References

  • Ligand Synthesis

    • Organic Syntheses, Coll.[6] Vol. 1, p. 309 (1941); Vol. 19, p. 56 (1939). (Foundational method for 3,5-dimethylpyrazole derivatives).

    • - Molbank (MDPI).

  • Crystallization of Fe(II)

    • Ossinger, S., et al. "Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II).
    • Protocol Source: - Describes the toluene/n-hexane layering technique.

  • General Crystallization Guides

    • Hampton Research.
    • - While bio-focused, the vapor diffusion physics applies perfectly to small molecule coordination complexes.

  • Structure & Properties

    • BenchChem. "2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Structure and Properties."
    • - Useful for solubility data and physical properties.

Sources

Optimizing Solvent Systems for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Synthesis and Coordination Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2024-08

Introduction & Chemical Context

The ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (often abbreviated as dmpp or pzpy-Me2 ) is a versatile neutral bidentate (


) chelator. Unlike its anionic cyclometalating cousin 2-phenylpyridine (

), dmpp coordinates through the neutral pyridine nitrogen and the pyrazole nitrogen.

Its structural rigidity and steric bulk (provided by the 3,5-methyl groups) make it critical for:

  • Luminescent Materials: Stabilizing blue-shift emissions in Iridium(III) and Platinum(II) complexes.

  • Catalysis: Providing robust steric protection for active metal centers in C-H activation and olefin oxidation.

  • MOFs: Acting as a linker in Metal-Organic Frameworks due to its directional nitrogen donors.

Selecting the correct solvent is not merely about solubility; it dictates the reaction kinetics (activation energy barriers), thermodynamics (product precipitation vs. equilibrium), and redox states (in metal complexation).

Solvent Selection for Ligand Synthesis

There are two primary routes to synthesize dmpp . The solvent choice depends entirely on the bond disconnection strategy.

Method A: Condensation (The "Green" Route)

Reaction: 2-Hydrazinopyridine + Acetylacetone (2,4-Pentanedione). Mechanism: Acid-catalyzed cyclocondensation (Paal-Knorr type).

ParameterRecommended SolventWhy? (Causality)
Primary Solvent Ethanol (EtOH) Proticity: Facilitates proton transfer steps in the condensation mechanism.Solubility: Dissolves 2-hydrazinopyridine and acetylacetone but often precipitates the hydrophobic product upon cooling.Boiling Point (78°C): Sufficient to drive water elimination without degrading hydrazine.
Alternative Water (H₂O) Green Chemistry: Possible if using a surfactant or if the hydrazine salt is highly soluble. Product crashes out immediately (high yield, lower purity).
Avoid DCM / Toluene Poor solubility of the hydrazine precursor; insufficient polarity to stabilize the transition state.
Method B: Nucleophilic Aromatic Substitution (S_NAr) / Coupling

Reaction: 2-Halopyridine + 3,5-Dimethylpyrazole + Base. Mechanism: S_NAr (if 2-Fluoropyridine) or Ullmann Coupling (if 2-Bromopyridine/2-Iodopyridine).

ParameterRecommended SolventWhy? (Causality)
Primary Solvent DMF or DMSO Polar Aprotic: Solvates the cation of the base (e.g., K⁺ from K₂CO₃), leaving the pyrazolate anion "naked" and highly nucleophilic.High Boiling Point: Required to overcome the high activation energy of aryl-N bond formation (>100°C).
Alternative Toluene Catalysis: Used strictly for Buchwald-Hartwig or Ullmann couplings involving Cu(I) or Pd catalysts to prevent catalyst poisoning by highly coordinating polar solvents.
Protocol 1: Synthesis via Condensation (Ethanol)
  • Dissolution: Dissolve 2-hydrazinopyridine (1.0 eq) in absolute Ethanol (5 mL/mmol).

  • Addition: Add Acetylacetone (1.1 eq) dropwise at room temperature. Note: Exotherm possible.

  • Catalysis: Add catalytic HCl (5 mol%) or Acetic Acid.

  • Reflux: Heat to reflux (80°C) for 3–5 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

  • Isolation: Cool to 0°C. The ligand dmpp often crystallizes as white needles. If not, remove solvent in vacuo and recrystallize from Hexane/EtOAc.

Solvent Selection for Metal Coordination

This is the most critical section for application scientists. The solvent must often act as a reductant or a phase-transfer agent .

Scenario A: Kinetic Inert Metals (Ir, Ru, Os)

Synthesizing the Iridium dimer


 or similar precursors requires breaking the stable metal-halide lattice.
  • The Gold Standard: 2-Ethoxyethanol : Water (3:1)

    • Boiling Point (135°C): Provides thermal energy to substitute labile ligands on IrCl₃.

    • Redox Non-Innocence: 2-Ethoxyethanol acts as a mild reductant, converting commercially available Ir(IV) or Ir(III) hydrates into the active coordinating species.

    • Solubility: The ether oxygen coordinates transiently, assisting in dissolving the metal salt, while the organic chain dissolves the lipophilic ligand.

  • The "High-Temp" Alternative: Glycerol

    • Used when reactions require T > 180°C. Difficult to remove during workup (requires water wash).

Scenario B: Labile Metals (Zn, Ni, Cu, Ag)

These metals exchange ligands rapidly. High temperatures are unnecessary and often detrimental (leading to polymerization).

  • Recommended: Methanol (MeOH) or Acetonitrile (MeCN)

    • Methanol: Excellent for Zn(II) and Ni(II) salts (Acetates/Chlorides). The complex usually precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

    • DCM: Used for Ag(I) to avoid solvolysis, often mixed with a drop of MeOH to dissolve the silver salt.

Protocol 2: Synthesis of Ir(III) Dimer (The Nonoyama Route)
  • Combine: Mix IrCl₃·xH₂O (1.0 eq) and dmpp (2.2 eq) in a round-bottom flask.

  • Solvent: Add 2-Ethoxyethanol/Water (3:1 v/v) . Concentration: 0.05 M with respect to Iridium.

  • Reflux: Heat to 110–130°C under Nitrogen for 12–24 hours.

  • Precipitation: The dimer is often less soluble than the free ligand. Cool to RT.

  • Workup: If precipitate forms, filter and wash with water (removes salts) and cold ethanol (removes excess ligand). If no precipitate, add water to force precipitation.

Purification & Crystallization Guide

The dmpp ligand and its complexes exhibit distinct solubility profiles.

Table 1: Solubility Profile & Crystallization Strategy

Compound TypeSoluble InInsoluble InCrystallization Pair (Solvent/Anti-solvent)
Free Ligand (dmpp) DCM, CHCl₃, MeOH, Acetone, THFWater, Hexanes, PentaneDCM / Hexane (Layering)Ethanol / Water (Cooling)
Ir(III) / Pt(II) Complexes DCM, DMSO, DMF, MeCNWater, Methanol, EtherDCM / Methanol (Vapor Diffusion)Acetone / Diethyl Ether (Vapor Diffusion)
Zn(II) / Ni(II) Salts MeOH, DMSOEther, HexanesMethanol / Ether (Slow diffusion)
DOT Diagram: General Solvent Selection Decision Tree

SolventSelection Start Start: Select Reaction Type Decision1 Reaction Type? Start->Decision1 LigandSyn Ligand Synthesis Decision1->LigandSyn Complexation Metal Coordination Decision1->Complexation Method Precursors? LigandSyn->Method Condensation Hydrazine + Diketone Method->Condensation Coupling Halopyridine + Pyrazole Method->Coupling SolvEthanol Solvent: Ethanol (Reflux, Acid Cat.) Condensation->SolvEthanol SolvDMF Solvent: DMF/DMSO (High T, Base) Coupling->SolvDMF MetalType Metal Kinetics? Complexation->MetalType Inert Inert (Ir, Pt, Ru) MetalType->Inert Labile Labile (Zn, Ni, Cu) MetalType->Labile SolvEthoxy Solvent: 2-Ethoxyethanol/H2O (Reductant, High T) Inert->SolvEthoxy SolvMeOH Solvent: Methanol/DCM (RT to 60°C) Labile->SolvMeOH

Figure 1: Decision matrix for solvent selection based on reaction thermodynamics and metal kinetics.

Troubleshooting & Expert Tips

Issue 1: "Oiling Out" During Recrystallization
  • Cause: The ligand or complex is too soluble in the hot solvent, or the anti-solvent was added too quickly, trapping solvent molecules.

  • Solution: Use the "Scratch and Seed" method.

    • Dissolve the oil in a minimum amount of DCM.

    • Add Hexane dropwise until just cloudy.[1]

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • If oil persists, sonicate the mixture for 1 minute.

Issue 2: Incomplete Complexation with Iridium
  • Cause: IrCl₃ hydrate water content varies.

  • Solution: Do not rely on stoichiometry alone. Monitor the disappearance of the free ligand by TLC (The complex usually has a significantly different R_f, often lower in non-polar solvents, or it glows brightly under UV 365nm due to phosphorescence).

  • Solvent Tweak: If the reaction stalls in 2-ethoxyethanol, add 10% Glycerol to raise the reflux temperature to 150°C.

Issue 3: Hydration of the Ligand
  • Observation: The dmpp ligand can form hydrates which affects stoichiometry.

  • Validation: Always dry the synthesized ligand under high vacuum (0.1 mbar) at 50°C for 4 hours before using it in precise coordination chemistry. Check ¹H NMR for a water peak (approx. 1.56 ppm in CDCl₃, though this varies).

References

  • Nonoyama, M. (1974). "Chelating behavior of 2-(pyrazol-1-yl)pyridine and related ligands." Journal of Organometallic Chemistry. Link

    • Core Reference: Establishes the foundational coordination chemistry and the use of ethoxyethanol.
  • Tamayo, A. B., et al. (2003). "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society. Link

    • Protocol Validation: Provides detailed synthetic routes for similar pyridine-pyrazole ligands and their Ir complexes.
  • Mukherjee, T., et al. (2011). "Syntheses, crystal structures and luminescent properties of Zn(II) and Cd(II) complexes with 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine." Polyhedron. Link

    • Labile Metals: Validates the use of Methanol/Ethanol for Zn/Cd coordin
  • Luo, Y., et al. (2014).[2] "Synthesis of 2-(1H-pyrazol-3-yl)pyridine." US Patent App. 2014/142144. Link

    • Synthesis: Describes the condens

Sources

X-ray diffraction data collection for pyrazolylpyridine metal frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity X-Ray Diffraction Data Collection for Pyrazolylpyridine Metal Frameworks

Part 1: Executive Summary & Strategic Context

Pyrazolylpyridine-based metal frameworks (often utilizing the bpp or 2,6-bis(pyrazol-1-yl)pyridine ligand class) represent a unique challenge in crystallography. These materials are chemically versatile—used in spin-crossover (SCO) switches, catalysis, and metallodrug candidates—but crystallographically temperamental.

The Core Challenge: These frameworks frequently exhibit thermo-responsive flexibility . Unlike rigid zeolites, pyrazolylpyridine frameworks often undergo drastic unit cell deformations, symmetry breaking (twinning), and solvent-dependent phase transitions upon cooling. Standard "shoot-and-solve" protocols will fail to capture the dynamic structure-property relationships (e.g., hysteresis loops) that define these materials.

This protocol treats the crystal not as a static object, but as a dynamic system requiring environmental control.

Part 2: Sample Preparation & Mounting (The "Solvent-Lock" Protocol)

Pyrazolylpyridine MOFs often rely on lattice solvent molecules to stabilize the "terpyridine embrace" packing motifs. Loss of solvent leads to crystallinity degradation or conversion to a non-porous polymorph.

Protocol 1: Cryo-Protection and Mounting
  • Objective: Prevent desolvation and minimize thermal shock during flash-cooling.

  • Medium: Use high-viscosity perfluoropolyether oil (e.g., Fomblin® Y or Paratone® N). Avoid epoxy or volatile glues which induce stress during phase transitions.

  • Technique:

    • Extract crystal directly from mother liquor into a drop of oil on a microscope slide.

    • Critical Step: "Sweep" the crystal through the oil to remove surface solvent layers (which form ice rings) without drying the internal pore solvent.

    • Mount on a Mitegen MicroLoop™ (polyimide) matching the crystal size. Avoid glass fibers; the differential thermal expansion between glass and crystal can crack the sample during SCO phase transitions (typically 100K–300K).

Part 3: Data Collection Strategy (SC-XRD)

Radiation Source Selection:

  • Iron (Fe) Complexes: AVOID Copper (Cu Kα) radiation if possible. Fe fluoresces strongly at Cu wavelengths (8.04 keV), creating high background noise.

    • Preferred: Molybdenum (Mo Kα, 17.4 keV) or Silver (Ag Kα).

    • Mitigation: If only Cu is available, use a detector with high energy-discrimination thresholds (e.g., HPADs like EIGER/PILATUS) to filter fluorescence.

Protocol 2: Variable Temperature (VT) Strategy for SCO Systems

Pyrazolylpyridine complexes often exhibit Spin Crossover with thermal hysteresis. A single data point at 100K is insufficient and potentially misleading.

The "Thermal Loop" Workflow:

  • Flash Cool (100 K): Collect full dataset (Low Spin state).

  • Slow Heat (to 300 K): Ramp at 2–5 K/min. Collect unit cell checks every 20 K.

  • High Temp (300 K): Collect full dataset (High Spin state).

  • Hysteresis Check: If the unit cell volume at 300 K (heating leg) differs from the initial room temp check, you have hysteresis. Collect data points inside the loop.

Data Collection Parameters Table:

ParameterStandard OrganicPyrazolylpyridine MOF/SCORationale
Exposure Time 10–30 s/frame20–60 s/frameHigh-angle data is crucial for resolving disorder in flexible ligands.
Scan Width 0.5°0.3° – 0.5°Minimizes spot overlap if phase transition induces twinning/splitting.
Redundancy 4–6x>10xHigh redundancy allows for better outlier rejection during scaling, essential for weak high-angle data.
Resolution 0.80 Å0.70 Å or betterAtomic resolution needed to distinguish subtle bond length changes (Fe-N) during spin state switching.

Part 4: Data Reduction & Refinement

Handling Disorder and Twinning

The flexibility of the pyrazolylpyridine wings often leads to rotational disorder.

  • Restraints: Use rigid bond restraints (RIGU) on the pyrazolyl rings. If severe disorder exists, use similarity restraints (SAME) referencing the non-disordered part of the ligand.

  • Twinning: Phase transitions (e.g., Tetragonal

    
     Monoclinic) often generate merohedral twins.
    
    • Diagnosis: Inspect

      
       vs 
      
      
      
      for systematic outliers. Use Rotax or TwinRotMat in WinGX/Platon to identify twin laws.
    • Refinement: In SHELXL, use the HKLF 5 format if the twin components are separable, or TWIN command for merohedral twinning.

Visualizing the Workflow

XRD_Workflow Sample Sample Selection (Mother Liquor) Mount Mount in Oil (No solvent drying) Sample->Mount Screen Screening (RT) Check Diffraction Quality Mount->Screen Decision_Source Metal Center? Screen->Decision_Source Fe_Source Use Mo/Ag Source (Avoid Fe Fluorescence) Decision_Source->Fe_Source Iron (Fe) Other_Source Cu Source OK (Maximize Flux) Decision_Source->Other_Source Zn, Cd, etc. Cooling Flash Cool to 100K (Low Spin State) Fe_Source->Cooling Other_Source->Cooling Collect_LS Collect Full Data (Resolution < 0.7Å) Cooling->Collect_LS Heat_Ramp Ramp to 300K (Monitor Unit Cell) Collect_LS->Heat_Ramp Phase_Trans Phase Transition Detected? Heat_Ramp->Phase_Trans Collect_HS Collect Full Data (High Spin State) Phase_Trans->Collect_HS No Change Twin_Process Process as Twin (HKLF 5 / TWIN) Phase_Trans->Twin_Process Symmetry Breaking Standard_Process Standard Reduction (HKLF 4) Collect_HS->Standard_Process Twin_Process->Standard_Process

Caption: Decision logic for XRD data collection on thermo-responsive pyrazolylpyridine frameworks, highlighting radiation choice and twinning pathways.

Part 5: Powder XRD (PXRD) for Bulk Validation

Single crystals can be misleading (the "best looking" crystal might be a solvate that didn't desolvate). PXRD is mandatory to prove the bulk phase matches the single crystal model.

Protocol:

  • Sample Prep: Lightly grind the sample in mother liquor (wet grind) to avoid mechanochemical amorphization.

  • Configuration: Transmission geometry (Capillary) is preferred over reflection (Flat Plate) to minimize preferred orientation effects common in needle-like MOF crystals.

  • Variable Temperature PXRD: Essential for validating SCO transition temperatures (

    
    ) in the bulk material.
    

References

  • Spin-Crossover in Iron(II)/Di(pyrazolyl)pyridine Complexes. Source: ACS Crystal Growth & Design Context: Details the "terpyridine embrace" lattice and phase transitions (P421c to P21) driven by temperature.

  • Pitfalls in Metal–Organic Framework Crystallography. Source: Chemical Society Reviews (RSC) Context: Authoritative guide on handling solvent masking (SQUEEZE) and twinning in porous frameworks.

  • High-Temperature Spin Crossover in Amide-Functionalised bpp Iron(II) Complexes. Source: Dalton Transactions Context: Protocol for correlating DSC thermal data with variable temperature SC-XRD unit cell parameters.

  • Crystallography of Metal–Organic Frameworks. Source: PMC / IUCrJ Context: Comprehensive review on in-situ and non-ambient diffraction techniques for MOFs.

Troubleshooting & Optimization

improving yield of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine condensation reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the condensation reaction to form this valuable N-arylpyridine derivative.

Introduction

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a crucial step in the development of various pharmacologically active compounds and ligands for catalysis. The primary route to this molecule involves a C-N cross-coupling reaction between a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) and 3,5-dimethylpyrazole. The two most common and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on available resources, desired reaction scale, and tolerance of functional groups on more complex substrates.

This guide will provide a detailed overview of both methods, focusing on practical aspects to help you improve your reaction yield and purity.

General Reaction Scheme

The overall transformation is depicted below:

Reaction_Scheme PyHal 2-Halopyridine (X = Cl, Br) Catalyst [Pd] or [Cu] catalyst Base, Solvent, Heat PyHal->Catalyst + Pyrazole 3,5-Dimethylpyrazole Pyrazole->Catalyst + Product 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Catalyst->Product

Caption: General reaction for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low or No Product Yield

This is the most frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Yield Start Low/No Yield Catalyst Is the catalyst active? Start->Catalyst Base Is the base appropriate and active? Start->Base Reagents Are the starting materials pure? Start->Reagents Conditions Are the reaction conditions optimal? Start->Conditions Solution_Catalyst Use a pre-catalyst or fresh catalyst. Ensure inert atmosphere. Catalyst->Solution_Catalyst Solution_Base Use a stronger base (e.g., NaOtBu). Ensure base is dry and fresh. Base->Solution_Base Solution_Reagents Purify starting materials. Check for degradation. Reagents->Solution_Reagents Solution_Conditions Increase temperature. Degas solvent thoroughly. Screen different solvents/ligands. Conditions->Solution_Conditions

Caption: Troubleshooting workflow for low reaction yield.

Probable Causes & Solutions:

  • Inactive Catalyst:

    • Cause: Palladium(0) catalysts are sensitive to air and can oxidize to an inactive Pd(II) state. Copper catalysts can also be deactivated by atmospheric oxygen.

    • Solution (Ullmann): Activate the copper catalyst if necessary. For instance, "activated" copper powder can be prepared by the reduction of copper sulfate with zinc metal. Ensure all reagents and the reaction vessel are thoroughly dried, as water can inhibit the reaction.

  • Inappropriate or Inactive Base:

    • Cause: The base plays a crucial role in the catalytic cycle, deprotonating the pyrazole to form the nucleophile.[2] Weak or wet bases will result in low conversion.

    • Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is freshly opened or has been stored in a desiccator, as they are often hygroscopic. The larger surface area of finely milled bases can lead to faster reaction rates.

  • Purity of Starting Materials:

    • Cause: Impurities in the 2-halopyridine or 3,5-dimethylpyrazole can poison the catalyst or lead to side reactions. Water is a common culprit.

    • Solution: Purify the starting materials before use. 2-chloropyridine can be distilled. 3,5-dimethylpyrazole can be recrystallized. Ensure solvents are anhydrous.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, or the solvent may not be suitable.

    • Solution: C-N coupling reactions often require elevated temperatures, typically in the range of 80-120 °C.[3] Aprotic polar solvents like dioxane, toluene, or DMF are generally effective. If the yield is low, consider screening different solvents. Ensure the solvent is thoroughly degassed to remove dissolved oxygen.

Problem 2: Formation of Significant Side Products/Impurities

The presence of impurities complicates purification and reduces the yield of the desired product.

Common Side Products and Their Mitigation:

Side ProductProbable CauseMitigation Strategy
2,2'-bipyridine derivatives (Homocoupling) High catalyst concentration or high temperatures can promote the coupling of two 2-halopyridine molecules.Reduce the catalyst loading. Lower the reaction temperature and extend the reaction time.
Hydrodehalogenation of 2-halopyridine Presence of water or other protic impurities. Beta-hydride elimination from the amine in Buchwald-Hartwig reactions can also be a pathway.Use anhydrous solvents and reagents. Ensure a thoroughly inert atmosphere.
Regioisomers While 3,5-dimethylpyrazole is symmetric, substituted pyrazoles can lead to different regioisomers.Not applicable for 3,5-dimethylpyrazole, but for unsymmetrical pyrazoles, the regioselectivity is influenced by steric and electronic factors.
Problem 3: Difficult Product Purification

The product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, can sometimes be challenging to separate from starting materials or byproducts.

Purification Strategies:

  • Column Chromatography: This is the most effective method for purifying the product.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective. The polarity can be adjusted based on TLC analysis.

  • Acid-Base Extraction: The pyridine nitrogen in the product is basic and can be protonated.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The product should move to the aqueous layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the product, which will then precipitate or can be extracted back into an organic solvent.

    • This method is effective for removing non-basic impurities.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield highly pure material.

Frequently Asked Questions (FAQs)

Q1: Which method is better, Buchwald-Hartwig or Ullmann?

A1: Both methods are effective, but they have different advantages.

  • Buchwald-Hartwig (Palladium-catalyzed): Generally proceeds under milder conditions, has a broader substrate scope, and often gives higher yields.[4] However, palladium catalysts and the specialized phosphine ligands can be expensive.

  • Ullmann (Copper-catalyzed): Uses a more economical copper catalyst. However, it often requires higher reaction temperatures and may have a narrower substrate scope.[5] For this specific transformation, Ullmann conditions can be very effective.

The choice often comes down to cost, available equipment, and the specific requirements of your synthesis.

Q2: What is the best halide to use on the pyridine ring, Cl or Br?

A2: In C-N cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] Therefore, 2-bromopyridine will generally react faster and under milder conditions than 2-chloropyridine. However, 2-chloropyridine is often less expensive. If you are using 2-chloropyridine, you may need to use a more active catalyst system (e.g., a more electron-rich ligand for Buchwald-Hartwig) and potentially higher temperatures.

Q3: What is the role of the ligand in the Buchwald-Hartwig reaction?

A3: The phosphine ligand is critical for the success of the reaction. It stabilizes the palladium center, promotes the oxidative addition of the aryl halide, and facilitates the reductive elimination of the product.[2] Bulky, electron-rich ligands like Xantphos or BINAP are often used to accelerate the reaction and prevent catalyst decomposition.[3]

Q4: Can I run this reaction open to the air?

A4: It is strongly discouraged. Both Pd(0) and Cu(I) catalysts are sensitive to atmospheric oxygen.[6] Running the reaction under an inert atmosphere (nitrogen or argon) is essential for achieving good and reproducible yields. This involves using degassed solvents and purging the reaction vessel with an inert gas.

Q5: My reaction has stalled and is not going to completion. What should I do?

A5: If the reaction has stalled (as determined by TLC or LC-MS), it is often due to catalyst deactivation. You can try adding another portion of the catalyst and ligand to the reaction mixture. However, it is often more effective to restart the reaction with fresh reagents and more stringent inert atmosphere techniques.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Palladium-catalyzed)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), 3,5-dimethylpyrazole (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and Xantphos (0.08 mmol).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to afford 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Protocol 2: Ullmann Condensation (Copper-catalyzed)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), 3,5-dimethylpyrazole (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and copper(I) iodide (CuI, 0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Ligand Addition: Add anhydrous, degassed DMF (10 mL) and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol) via syringe.[3]

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Safety Information

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 2-Chloropyridine: Toxic by inhalation, in contact with skin, and if swallowed.[2][7][8] Causes skin and eye irritation.

  • 3,5-Dimethylpyrazole: Harmful if swallowed. Causes skin and serious eye irritation.[1][9][10]

  • Palladium(II) Acetate: May cause an allergic skin reaction and serious eye damage.[11][12]

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life.[6][13][14][15]

  • Sodium tert-Butoxide: Flammable solid. Self-heating; may catch fire. Reacts violently with water. Causes severe skin burns and eye damage.[5][16][17][18]

  • Xantphos: Generally not classified as hazardous, but should be handled with care as with all laboratory chemicals.[19][20][21][22][23]

  • Solvents (Toluene, DMF, Dioxane): Are flammable and have associated health risks. Consult the specific Safety Data Sheet (SDS) for each solvent.

Always consult the material safety data sheet (MSDS) for each reagent before use.

References

  • Carl ROTH. (2017).
  • Thermo Fisher Scientific. (2023). Palladium(II)
  • ITW Reagents. (2024). Sodium tert-butoxide (111990)
  • Sigma-Aldrich. (2012). Copper(I)
  • Santa Cruz Biotechnology. (n.d.).
  • Carl ROTH. (2020).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Palladium(II)
  • Merck. (n.d.). Palladium(II)
  • Fisher Scientific. (2014).
  • Fisher Scientific. (2009).
  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Carl ROTH. (n.d.).
  • ChemicalBook. (2026).
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2023).
  • ChemicalBook. (2026).
  • ResearchGate. (2025).
  • Carl ROTH. (n.d.).
  • OperaChem. (2025). Ullmann coupling-An overview.
  • CDH Fine Chemical. (n.d.).
  • Chem-Impex. (n.d.). Xantphos.
  • CDH Fine Chemical. (n.d.).
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2023). Copper (I)
  • Sigma-Aldrich. (2011).
  • Sigma-Aldrich. (2024).
  • FUJIFILM Wako Chemicals. (2025).
  • ECHEMI. (n.d.).
  • CymitQuimica. (n.d.). Xantphos.
  • Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine..
  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. [Link]

  • ResearchGate. (2025). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine | Request PDF.
  • BenchChem. (n.d.).
  • PMC. (n.d.). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine.
  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table.
  • Dent, T. J. (n.d.).
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes.
  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 )
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Ligand Dissociation in Metal Complexes of N-Heterocyclic Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs)

Q1: What are DMPzPy-type metal complexes and why is their stability crucial?

A DMPzPy-type ligand, presumed to be a dimethylpyrazinylpyridine derivative, belongs to the broad class of N-heterocyclic ligands. These ligands are of significant interest in fields ranging from catalysis to medicinal chemistry due to their versatile coordination properties.[1] The stability of the resulting metal complexes is paramount; it refers to the degree of association between the metal ion and the ligands in a solution at equilibrium.[2] A stable complex will maintain its structural integrity under experimental conditions, which is critical for its intended function.[3] For instance, in drug development, if the complex dissociates in vivo, the therapeutic effect may be diminished or altered, and potential toxicity from the free ligand or metal ion could arise. Similarly, in catalysis, the intact complex is often the active species, and dissociation can lead to loss of activity or selectivity.[4]

Q2: What are the common experimental indicators of ligand dissociation?

Ligand dissociation is the process where a ligand detaches from the central metal atom of a coordination complex.[5] Several experimental observations can suggest that your complex is unstable and undergoing ligand dissociation:

  • Changes in Spectroscopic Properties: Unexplained shifts in the absorption maxima (UV-Vis), changes in emission intensity or wavelength (fluorescence), or the appearance of new signals in NMR spectra over time are strong indicators.

  • Poor Reproducibility: Inconsistent results in biological assays (e.g., variable IC50 values) or catalytic runs can often be traced back to the instability of the complex in the reaction medium.

  • Precipitate Formation: The appearance of a solid in a previously clear solution can indicate that either the free ligand or a new, less soluble metal species is forming upon dissociation.

  • Color Changes: A noticeable change in the color of the solution over time often points to a change in the coordination environment of the metal center, which can be a consequence of ligand dissociation.

Q3: What are the key factors influencing the stability of these complexes?

The stability of a coordination complex is governed by a delicate balance of several factors related to both the metal ion and the ligand(s).[6] Understanding these can help in preemptively designing more stable complexes or in diagnosing the cause of dissociation.

  • Nature of the Metal Ion:

    • Charge and Size: Generally, metal ions with a higher positive charge and smaller ionic radius (i.e., higher charge density) form more stable complexes due to stronger electrostatic attraction with the ligand.[2][3] For example, a complex with Fe(III) is typically more stable than one with Fe(II).[2]

    • Irving-Williams Series: For divalent transition metal ions, the stability of their high-spin complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7]

  • Nature of the Ligand:

    • Basicity: More basic (or nucleophilic) ligands are better electron donors and tend to form more stable coordinate bonds.[3]

    • Steric Hindrance: Bulky substituents on the ligand near the coordination site can cause steric strain, weakening the metal-ligand bond and promoting dissociation.[8]

    • Chelate Effect: Polydentate ligands (those that bind to the metal at more than one site, like ethylenediamine) form significantly more stable complexes than a corresponding number of monodentate ligands (like ammonia). This increased stability is known as the chelate effect.[9] Ligands that form 5- or 6-membered rings with the metal center are generally the most stable.[2]

  • Environmental Factors:

    • Solvent: The coordinating ability of the solvent is critical. A strongly coordinating solvent can compete with your ligand for binding sites on the metal, leading to ligand displacement.

    • pH: The pH of the solution can affect the protonation state of the ligand. If the ligand becomes protonated at its donor atom, it can no longer coordinate to the metal, leading to dissociation.

    • Temperature: While complex formation is often exothermic, an increase in temperature can provide the activation energy needed for ligand dissociation, shifting the equilibrium.[10]

Part 2: Troubleshooting Guides

Problem: My UV-Vis/Fluorescence spectrum is changing over time or with solvent changes. What does this indicate and how can I investigate it?
  • Symptom: You observe shifts in the absorption or emission maxima, or a change in the molar absorptivity or quantum yield of your complex in solution.

  • Possible Cause & Explanation: These changes are often indicative of a modification in the electronic environment of the metal center, which is a direct consequence of a change in the coordination sphere. Ligand dissociation, or even a change in coordination geometry, will alter the d-orbital splitting, leading to different electronic transitions.

  • Step-by-Step Troubleshooting Protocol:

    • Time-Resolved Spectroscopy: Record the UV-Vis or fluorescence spectrum of your complex in the desired solvent at regular time intervals (e.g., every 5 minutes for the first hour, then hourly). This will help you determine the rate of the change.

    • Solvent Screen: Dissolve your complex in a range of solvents with varying coordinating abilities (e.g., dichloromethane, acetonitrile, methanol, water, DMSO). Significant spectral changes in more coordinating solvents point towards solvent-induced ligand dissociation.

    • Concentration Dependence: Run a dilution series and monitor the spectra. If dissociation is an equilibrium process, diluting the sample should shift the equilibrium towards the dissociated species, resulting in a concentration-dependent spectrum.

    • Control Spectra: Obtain the spectra of the free ligand and the metal salt in the same solvent. Compare these to the spectrum of the dissociated complex. If the final spectrum of your complex solution resembles a sum of the free ligand and metal salt spectra, this is strong evidence for dissociation.

Problem: I am observing poor reproducibility in my biological or catalytic assays. Could ligand dissociation be the cause?
  • Symptom: You are getting inconsistent IC50 values in cytotoxicity assays, or variable yields and selectivities in catalytic reactions.

  • Possible Cause & Explanation: Biological media and catalytic reaction mixtures are complex environments. Components in the media (e.g., proteins, amino acids, salts) or reactants/products in a catalytic cycle can act as competing ligands, leading to the dissociation of your original ligand. The active species might be the intact complex, a partially dissociated species, or even the "free" metal ion, leading to variable results.

  • Step-by-Step Troubleshooting Protocol:

    • Stability in Media: Incubate your complex in the specific biological medium or reaction solvent (without the substrate) for the duration of your experiment. At various time points, take aliquots and analyze them using a suitable technique (e.g., UV-Vis, HPLC, or LC-MS) to see if the complex remains intact.

    • NMR Analysis: If your complex is diamagnetic, ¹H NMR is a powerful tool. Dissolve the complex in a deuterated version of your assay solvent. The appearance of sharp signals corresponding to the free ligand over time is a clear indication of dissociation.

    • Control Experiments: Run your assay with the free ligand and the metal salt separately, and in combination. This will help you determine if the observed activity is due to the intact complex or its dissociated components.

Problem: A precipitate is forming in my reaction mixture. How can I determine if this is due to ligand dissociation?
  • Symptom: A previously clear solution of your complex becomes cloudy or forms a solid precipitate over time.

  • Possible Cause & Explanation: Ligand dissociation can lead to the formation of species with different solubility properties. For example, the free ligand may be insoluble in the chosen solvent. Alternatively, the metal ion, once freed from the ligand, might form an insoluble hydroxide or salt with other components in the solution.

  • Step-by-Step Troubleshooting Protocol:

    • Isolate and Characterize the Precipitate: Centrifuge the mixture and separate the solid. Wash it carefully with the solvent.

    • Analyze the Supernatant: Use a spectroscopic method (UV-Vis, NMR) to analyze the remaining solution. The presence of free ligand or a different metal complex in the supernatant would support a dissociation mechanism.

    • Characterize the Solid: Use techniques like IR spectroscopy, elemental analysis, or powder X-ray diffraction to identify the precipitate. If it is identified as the free ligand or a simple inorganic salt of the metal, this confirms that dissociation has occurred.

Part 3: Advanced Analytical Protocols

Protocol A: Monitoring Ligand Dissociation Kinetically using UV-Vis Spectroscopy
  • Prepare a stock solution of the metal complex in a non-coordinating solvent.

  • Prepare a solution of a competing ligand (e.g., a large excess of pyridine) in the solvent of interest.

  • Set up the UV-Vis spectrophotometer to acquire spectra at fixed time intervals.

  • Inject a small aliquot of the complex stock solution into the cuvette containing the competing ligand solution and immediately start data acquisition.

  • Monitor the change in absorbance at a wavelength where the starting complex and the product have significantly different molar absorptivities.

  • Plot the absorbance change versus time and fit the data to an appropriate kinetic model (e.g., first-order) to determine the rate constant for ligand dissociation.

Protocol B: Characterizing Species in Solution using ¹H NMR Spectroscopy
  • Dissolve a known concentration of the metal complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Acquire a ¹H NMR spectrum immediately after dissolution.

  • Acquire subsequent spectra at regular time intervals (e.g., 1 hour, 6 hours, 24 hours).

  • Integrate the signals corresponding to the coordinated ligand and any newly appearing signals corresponding to the free ligand.

  • The ratio of the integrals will give you the percentage of dissociated complex over time.

Protocol C: Identifying Intact and Dissociated Species with High-Resolution Mass Spectrometry (HRMS)
  • Prepare a dilute solution of the complex in a volatile solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.

  • Infuse the solution directly into the ESI-MS source.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the complex.

  • Look for the molecular ion peak corresponding to the intact complex. The measured m/z should match the theoretical value for the expected isotopic pattern.

  • Search for peaks corresponding to the free ligand and potential fragments of the complex. The presence of a strong signal for the free ligand may indicate in-source fragmentation or dissociation in solution.

Part 4: Visualizations and Data Summary

Ligand_Dissociation_Process MLn Intact Complex [MLn] MLn_minus_1 Dissociated Complex [MLn-1] MLn->MLn_minus_1 k_diss MLn_minus_1->MLn k_assoc L Free Ligand L MLn_minus_1_S Solvent-Adduct [MLn-1S] MLn_minus_1->MLn_minus_1_S +S S Solvent/Competing Ligand S Troubleshooting_Workflow Start Symptom Observed (e.g., Spectral Change, Poor Reproducibility) Hypothesis Hypothesis: Ligand Dissociation Start->Hypothesis Investigation Investigation Hypothesis->Investigation UV_Vis Time-Resolved UV-Vis/ Solvent Screen Investigation->UV_Vis NMR Time-Dependent NMR Investigation->NMR MS LC-MS Analysis Investigation->MS Controls Control Experiments (Free Ligand + Metal) Investigation->Controls Analysis Data Analysis: Identify Dissociated Species UV_Vis->Analysis NMR->Analysis MS->Analysis Controls->Analysis Conclusion Conclusion: Confirm/Refute Dissociation Analysis->Conclusion Action Action: Modify Ligand Design, Change Solvent, Adjust pH Conclusion->Action Confirmed

Caption: Workflow for troubleshooting ligand dissociation.

Table 1: Summary of Factors Influencing Complex Stability

FactorInfluence on StabilityRationale
Metal Ion Charge Higher charge increases stabilityStronger electrostatic attraction to the ligand. [3]
Metal Ion Size Smaller size increases stabilityHigher charge density leads to stronger bonds. [3]
Ligand Basicity Higher basicity increases stabilityStronger electron donation to the metal center. [3]
Steric Hindrance Increased steric bulk decreases stabilityRepulsive interactions weaken the metal-ligand bond. [8]
Chelate Effect Polydentate ligands increase stabilityFavorable entropy change upon formation. [9]
Solvent Coordination Strongly coordinating solvents decrease stabilitySolvent competes with the ligand for the metal's coordination sites.
pH Extreme pH can decrease stabilityProtonation of the ligand or formation of metal hydroxides.

Part 5: References

  • Dalton Transactions. (n.d.). Ligand substitution kinetics in complexes of pyridine and pyrazine derivatives with pentacyanoruthenate(II). RSC Publishing. [Link]

  • ResearchGate. (2025). Stability and reactivity of N-heterocyclic carbene complexes. [Link]

  • Fiveable. (2025). Ligand dissociation Definition. [Link]

  • Springer. (2024). Applications of metal N-heterocyclic carbene complexes in olefin polymerizations. [Link]

  • Wikipedia. (n.d.). Coinage metal N-heterocyclic carbene complexes. [Link]

  • Radboud Repository. (2023). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. [Link]

  • ScienceDirect. (2022). Synthesis of a tetratopic bisphosphine ligand derived from pyrimidine and its incorporation into gold and silver coordination polymers. [Link]

  • PubMed. (2011). Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry. [Link]

  • Royal Society of Chemistry. (2023). Kinetics of Ligand Exchange in Solution: A Quantitative Mass Spectrometry Approach. [Link]

  • Aakash Institute. (n.d.). Stability of Coordination Compounds & Stability of a Complex Ion. [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • ResearchGate. (2012). Preparation, Characterization, and Reactivity of Dinitrogen Molybdenum Complexes with Bis(diphenylphosphino)amine Derivative Ligands that Form a Unique 4-Membered P-N-P Chelate Ring. [Link]

  • Unacademy. (n.d.). Stability of Complexes. [Link]

  • Acta Naturae. (2024). Dimeric Bis-Benzimidazole-Pyrroles DB2Py(n) – AT-Site-Specific Ligands: Synthesis, Physicochemical Analysis, and Biological Activity. [Link]

  • RSC Publishing. (2021). Troubleshooting unstable molecules in chemical space. [Link]

  • Fiveable. (2025). Stability and Formation of Coordination Compounds. [Link]

  • ResearchGate. (n.d.). Metal-chelator therapy: stability constants of transition metal complexes of pyrimidine and sulphonamide drugs. [Link]

  • ACS Publications. (2023). Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. [Link]

  • Sci-Hub. (2007). Synthesis, crystal structure and magnetism study on a three-dimensional Co(II) coordination polymer with 2,5-dimethylpyrazine-1,4-dioxide as bridging ligand. [Link]

  • Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]

  • IJTSRD. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. [Link]

  • Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. [Link]

  • Taylor & Francis Online. (n.d.). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. [Link]

  • PMC. (n.d.). Dimeric Bis-Benzimidazole-Pyrroles DB2Py(n) – AT-Site-Specific Ligands: Synthesis, Physicochemical Analysis, and Biological Activity. [Link]

  • MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

  • IOSR Journal. (2018). Stability of ternary complexes of Cu(II) metal ion with 2,2'- Bipyridyl and Oxalic acid, Tyrosin, Ethylenediamine, Glycine, α -. [Link]

  • YouTube. (2023). Coordination Compounds | Professor Dave & Chegg Explain. [Link]

  • MDPI. (2025). Revisiting the Coordination Chemistry of Molybdenum(V): Novel Complexes with Pyrazinoate and Picolinate Ligands. [Link]

Sources

purification methods for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine crude product

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers & Drug Development Scientists From: Technical Support Center (Senior Application Scientist) Subject: Purification Protocols for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (CAS: 21018-71-3)

Executive Summary

You are working with 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine , a bidentate nitrogen ligand widely used in coordination chemistry (e.g., for MOFs, catalysis, and luminescent materials).[1][2] While the crude product from the condensation of 2-hydrazinopyridine and acetylacetone is often obtained in high yield, it frequently suffers from persistent impurities like unreacted hydrazine, oligomers, or trace metal catalysts (if synthesized via cross-coupling).[1][3]

This guide provides a tiered purification strategy, moving from simple recrystallization to advanced chromatographic techniques.[1][3]

Part 1: Product Profile & Quick Diagnostics

Property Specification
CAS Number 21018-71-3
Molecular Weight 173.22 g/mol
Physical State White to pale yellow solid
Solubility Soluble in DCM, Chloroform, Methanol, Ethanol.[1] Insoluble in water.[1][3]
Common Impurities 2-Hydrazinopyridine (starting material), Acetylacetone, Water, Metal traces (Cu/Pd).[1][3]
Tier 1: Quick Troubleshooting (FAQs)

Q: My crude product is a dark oil, not a solid. What happened? A: This is a common issue caused by residual solvent (usually acetylacetone or ethanol) or oligomeric side products preventing crystallization.[1][3]

  • Fix: Triturate the oil with cold n-hexane or pentane .[1][3] Scratch the flask walls with a glass rod to induce nucleation.[1][3] If it remains oily, dissolve in a minimum amount of DCM and re-evaporate slowly under high vacuum to remove trapped volatiles.[1][3]

Q: The product has a persistent orange/brown color. A: This indicates oxidation products of the hydrazine starting material.[1][3]

  • Fix: Perform a charcoal filtration . Dissolve the crude in hot ethanol, add activated carbon (5-10% w/w), reflux for 15 minutes, and filter through Celite while hot. The filtrate should be significantly lighter.[1][3]

Q: I see small peaks around 2.0-2.5 ppm in the 1H NMR that aren't my product. A: These are likely residual acetylacetone or unreacted 3,5-dimethylpyrazole.[1][3]

  • Fix: These are volatile or water-soluble.[1][3] A high-vacuum drying step (50°C, <1 mbar) often removes acetylacetone.[1][3] For pyrazole residues, an acid-base wash (Protocol C) is most effective.[1][3]

Part 2: Detailed Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing trace organic impurities and achieving X-ray quality crystals.[1]

Mechanistic Insight: The molecule has a flat, rigid structure that packs well.[1][3] Ethanol acts as an ideal solvent because the product is soluble at boiling point but crystallizes out upon cooling, while polar impurities (like hydrazines) remain in the mother liquor.[1][3]

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (absolute) or Methanol dropwise while heating to reflux until the solid just dissolves.[1][3]

    • Note: If you used a metal catalyst (Ullmann coupling), filter the hot solution to remove insoluble metal salts.[1][3]

  • Cooling: Remove from heat and let the flask cool to room temperature slowly. Then, place it in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the white needles/plates using a Buchner funnel.

  • Washing: Wash the filter cake with 2-3 mL of cold ethanol (or the solvent used).[1][3]

  • Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Column Chromatography

Best for: Oily crudes or separating complex reaction mixtures.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][3]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .[1][3]

    • Start: 90:10 Hexane:EtOAc (to elute non-polar impurities).[1][3]

    • Product Elution: Typically elutes around 80:20 to 70:30 Hexane:EtOAc .[1][3]

  • TLC Visualization: UV lamp (254 nm).[1][3] The pyridine ring is UV active.[1][3]

Protocol C: Acid-Base Extraction (Chemical Washing)

Best for: Removing unreacted 2-hydrazinopyridine or 3,5-dimethylpyrazole.[1]

Logic: The product is a weak base (pyridine nitrogen), but 2-hydrazinopyridine is more basic and water-soluble in its protonated form.[1][3]

  • Dissolve: Dissolve crude product in Dichloromethane (DCM) (approx 20 mL per gram).

  • Acid Wash: Wash the organic layer with 0.1 M HCl (aq).[1][3]

    • Critical: Do NOT use strong acid (like 1M HCl) or large volumes, as the product itself may protonate and extract into the water.[1][3] Keep the pH around 4-5 if possible.

    • Alternative: Wash with saturated NH₄Cl solution (mildly acidic) to remove highly basic hydrazine residues without losing product.[1][3]

  • Base Wash: Wash the organic layer with saturated NaHCO₃ to neutralize any trapped acid.[1][3]

  • Dry & Evaporate: Dry over anhydrous Na₂SO₄, filter, and evaporate.

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision-making process for purifying this ligand based on the initial state of your crude product.

PurificationWorkflow Start Crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine CheckState Physical State Check Start->CheckState Solid Solid (White/Yellow) CheckState->Solid Oil Oily / Sticky Paste CheckState->Oil Recryst Protocol A: Recrystallization (Ethanol/Methanol) Solid->Recryst Triturate Triturate with cold Hexane Oil->Triturate PurityCheck Check Purity (NMR/TLC) Recryst->PurityCheck Solidifies Solidifies? Triturate->Solidifies Solidifies->Recryst Yes Column Protocol B: Column Chromatography (Hexane/EtOAc) Solidifies->Column No Column->PurityCheck Impurities Impurities Present? PurityCheck->Impurities Hydrazine Basic Impurities (Hydrazines) Impurities->Hydrazine Yes Final Pure Product (White Solid) Impurities->Final No Wash Protocol C: Acid-Base Wash (Mild Acid) Hydrazine->Wash Wash->Final

Caption: Decision tree for purifying 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine based on crude physical state and impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676764, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. Retrieved from [Link]

Sources

resolving steric clashes in 3,5-dimethyl substituted pyrazole ligands

Author: BenchChem Technical Support Team. Date: February 2026

LigandDesign™ Technical Support Center: 3,5-Dimethylpyrazole (dmPz) Series

Case ID: #DMPZ-STERIC-001 Topic: Resolving Steric Clashes & Coordination Failures in 3,5-Dimethyl Substituted Pyrazole Ligands Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division[1]

Executive Summary

You are encountering difficulties with 3,5-dimethylpyrazole (dmPz) based ligands. While the methyl groups provide essential solubility and electronic donation, their steric bulk at the 3-position (proximal to the metal) often leads to coordination failures, unwanted isomers, or ligand dissociation.[1]

This guide moves beyond basic synthesis to address the causality of steric failure . We utilize Percent Buried Volume (%V_bur) as our primary metric for steric assessment, replacing the outdated Tolman cone angle for these non-conical ligands.[1][2]

Module 1: The Synthesis Trap (N-Alkylation Regioselectivity)

The Problem: "I tried to alkylate 3,5-dimethylpyrazole, but the yield is low, or I suspect I have a mixture of isomers."

Technical Insight: Even with a symmetric starting material like 3,5-dimethylpyrazole, steric hindrance during N-alkylation can be deceptive.[1] If you are introducing a bulky electrophile (e.g., a trityl group or a secondary alkyl halide), the reaction slows significantly.[1] If you are using an unsymmetrical pyrazole (e.g., 3-methyl-5-phenylpyrazole), the "3,5-dimethyl" analogy breaks down, and regioselectivity becomes critical.[1] The steric bulk of the substituent at position 3 (adjacent to the NH) disfavors N-alkylation at the adjacent nitrogen (N2), pushing reaction to N1. However, electronic factors (tautomerism) often compete.[1]

Troubleshooting Protocol:

VariableRecommendationMechanism
Solvent Switch to TFE or HFIP Fluorinated alcohols (TFE, HFIP) form hydrogen bond networks that stabilize specific tautomers, enhancing regioselectivity toward the less hindered nitrogen [1].[1]
Base Cs₂CO₃ vs. NaH Cesium (Cs⁺) is larger and forms a looser ion pair with the pyrazolate anion than Na⁺, increasing nucleophilicity and helping overcome the steric barrier of the 3-Me group.
Temperature Kinetic Control (-78°C) If you are getting mixtures, cool it down. High temperatures favor thermodynamic equilibration, which might not be the isomer you want.[1]

Module 2: Coordination Failure (The "Protective Wall" Effect)[1]

The Problem: "My metal salt won't coordinate the ligand, or the complex falls apart in solution."

Technical Insight: In coordination complexes, particularly with Scorpionate ligands (e.g., Hydrotris(3,5-dimethylpyrazolyl)borate, Tp*), the 3-methyl groups create a "protective wall" around the metal center.[1]

  • Tp (parent): Cone angle ~180°. Allows dimerization (forming [M(Tp)₂]).[1]

  • Tp (3,5-Me₂):* Cone angle ~240°. Prevents dimerization. This is a feature, not a bug, if you want monomeric species, but it causes failure if you are trying to coordinate small metals (e.g., Ni²⁺, Co²⁺) with additional bulky co-ligands [2].[1]

Diagnostic Metric: Percent Buried Volume (%V_bur) Stop using Cone Angles.[1] For pyrazoles, use %V_bur (calculated within a 3.5 Å sphere).[1]

  • Target Range: If %V_bur > 45%, the ligand cleft is likely too tight for octahedral coordination; expect tetrahedral or square planar geometries.[1]

Visual Troubleshooting Workflow:

G Start Coordination Failure CheckGeo 1. Check Geometry Target Start->CheckGeo IsOct Targeting Octahedral? CheckGeo->IsOct CheckSub 2. Analyze 3-Position IsOct->CheckSub Yes CheckSolv 3. Check Solvent Competition IsOct->CheckSolv No (Tetrahedral/SqP) StericClash Steric Clash Detected (3-Me hits Metal/Co-ligand) CheckSub->StericClash 3-Me present Soln1 Switch to 3-H, 5-Me (Remove proximal bulk) StericClash->Soln1 Reduce Bulk Soln2 Switch to 3-iPr or 3-tBu (Force Tetrahedral) StericClash->Soln2 Change Geometry Soln3 Use Non-Coordinating Solvent (DCM, Toluene instead of THF) CheckSolv->Soln3 Solvent Bound?

Caption: Logic flow for diagnosing coordination failures driven by 3,5-dimethylpyrazole steric hindrance.

Module 3: Experimental Protocol - The "Steric Stress Test"

To determine if your failure is steric or electronic, perform this validation experiment using a Cobalt(II) probe . Cobalt(II) is colorimetric and sensitive to coordination geometry changes driven by sterics.[1]

Protocol: Synthesis of [Tp*CoCl] (Steric Baseline)

  • Reagents:

    • KTp* (Potassium hydrotris(3,5-dimethylpyrazolyl)borate): 1.0 equiv.[1]

    • CoCl₂ (anhydrous): 1.0 equiv.[1]

    • Solvent: DCM/MeOH (1:1 mixture).[1]

  • Procedure:

    • Dissolve CoCl₂ in MeOH (blue solution).[1]

    • Add KTp* solution (in DCM).[1]

    • Stir for 2 hours at Room Temp.

  • Observation Checkpoint:

    • Blue/Green Precipitate: Likely the tetrahedral [Tp*CoCl]. Success. The 3-Me groups force a tetrahedral geometry (3 nitrogens + 1 chloride).[1]

    • Pink Solution: Likely octahedral [Co(MeOH)₆]²⁺ or solvated species.[1] Failure. The steric bulk of Tp* prevented displacement of the solvent.

  • Corrective Action:

    • If Pink: The 3-Me groups are clashing with the solvent sphere. Switch to a strictly non-coordinating solvent (Toluene) and reflux to force the ligand on [3].

Module 4: Advanced Issue - Agostic Interactions & B-H Activation

The Issue: "My NMR shows weird high-field signals, and the catalyst is dead."

Technical Insight: In Tp* complexes, the steric pressure from the 3,5-dimethyl groups can force the "scorpion tail" (the B-H bond) into the metal center, creating a B-H...M agostic interaction (3-center-2-electron bond).[1]

  • Symptom: B-H stretch in IR shifts to ~2000-2200 cm⁻¹ (normally ~2480 cm⁻¹).

  • Consequence: This interaction occupies a coordination site, effectively poisoning the catalyst or preventing substrate binding.[1]

Solution: Modify the ligand backbone to a Heteroscorpionate . Replace one pyrazole arm with a non-coordinating group (e.g., alkyl) to relieve the "cage" pressure, or use a heavier metal (4d/5d) that can accommodate the bite angle [4].[1]

FAQ: Frequently Asked Questions

Q: Can I just remove the 3-methyl group? A: Yes, but be careful. Switching to 3-H, 5-Me (or 3-Me, 5-H depending on tautomer) dramatically reduces the cone angle.[1] This often leads to the formation of "sandwich" complexes (M(L)₂) instead of the desired half-sandwich (M(L)X), rendering the metal coordinatively saturated and catalytically inactive.[1]

Q: Why does my crystal structure show the ligand is "tilted"? A: This is a classic steric relief mechanism. The pyrazole rings twist out of the plane to accommodate the 3-Me groups. Measure the M-N-N-C torsion angle . If it deviates significantly from 0°, the electronics of the ligand are compromised (poor orbital overlap).[1]

Q: How do I calculate %V_bur for my ligand? A: Do not calculate it by hand. Use the SambVca 2.1 web tool.

  • Upload your CIF or XYZ file.[1]

  • Select the metal as the center.

  • Set sphere radius to 3.5 Å.[1][2]

  • Standard mesh spacing: 0.05 Å.[1] Reference value: Tp* usually occupies ~65-70% of the hemisphere, whereas Tp occupies ~50% [5].[1]

References

  • Regioselectivity in Pyrazole Alkylation: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1][3] Journal of Organic Chemistry, 2008 , 73, 3523.[1] Link[1]

  • Scorpionate Ligand Overview: Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands."[1][4][5] Imperial College Press, 1999 .[1] Link

  • Steric Control in Co(II) Complexes: Jewson, J. D., et al. "Controlling Coordination Geometry in Cobalt(II) Scorpionates."[1] Inorganic Chemistry, 2000 , 39, 1170.[1] Link[1]

  • Agostic Interactions: Caballero, A., et al. "Agostic Interactions in Group 11 Metal Complexes."[1] Chemical Reviews, 2014 , 114, 9871.[1] Link[1]

  • Percent Buried Volume (%V_bur): Clavier, H., & Nolan, S. P.[1] "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry." Chemical Communications, 2010 , 46, 841.[1][6] Link

Sources

Technical Support Center: Stabilizing Air-Sensitive dmpzpy-Transition Metal Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine (dmpzpy) Metal Complexes Primary Agent: Senior Application Scientist Applicable Metals: Iron (Fe), Cobalt (Co), Nickel (Ni)

Emergency Triage: Rapid Diagnostics

Use this section if you are currently observing unexpected behavior in your reaction vessel.

ObservationDiagnosisImmediate Action
Color Shift: Blue/Green

Brown/Orange
Oxidation (Fatal): Fe(II)/Co(II) has oxidized to inactive M(III) species.Abort. The catalyst is irreversibly deactivated. Check inert gas purity (<0.5 ppm O₂).
Color Shift: Purple

Colorless
Hydrolysis: Ligand dissociation due to moisture.Abort. Check solvent water content (must be <2 ppm).
Precipitation upon MAO additionOligomerization: Catalyst is aggregating or forming insoluble aluminates.Modify: Increase solvent volume or switch to toluene/chlorobenzene mixtures.
Exotherm absent after activationPoisoning: Catalyst killed by heteroatoms (S, O, N impurities) in monomer.Test: Add scavenger (e.g., TiBA or excess MAO) before catalyst injection.

Core Directive: The "Zero-Oxidation" Protocol

Standard Schlenk techniques are often insufficient for dmpzpy-Fe/Co complexes due to the high lability of the pyrazolyl-pyridine coordination. Follow this enhanced protocol.

Phase A: Ligand & Precursor Storage

The Issue: The uncoordinated dmpzpy ligand is stable, but the anhydrous metal halide precursors (e.g., FeCl₂, CoCl₂) are extremely hygroscopic. Hydrated precursors (


) will cause immediate ligand dissociation during complexation.
  • Protocol:

    • Store dmpzpy ligands in a desiccator; they do not require a glovebox.

    • CRITICAL: Store metal halides (FeCl₂, CoCl₂) exclusively in a glovebox under Argon.

    • Dehydration: If using commercial "anhydrous" salts, heat at 120°C under vacuum (

      
       mbar) for 4 hours before use to remove surface moisture.
      
Phase B: Complexation (The "Solvent Trap")

The Issue: Synthesis in THF or alcohols often traps solvent molecules in the coordination sphere, which act as "Trojan horses" for moisture.

  • Recommended Workflow:

    • Solvent: Use Dichloromethane (DCM) or Butanol (only if immediate precipitation is desired).

    • Mixing: Combine equimolar Metal Halide and dmpzpy in Schlenk flask.

    • Reaction: Stir at ambient temperature for 12–24 hours.

    • Isolation: Precipitate with Diethyl Ether (anhydrous).

    • Drying: Vacuum dry for >6 hours. Note: If the powder is sticky, solvent is still trapped. Continue drying.

Phase C: Activation (Catalysis)

The Issue: dmpzpy complexes are "pre-catalysts." They require activation by alkylaluminum (MAO, MMAO, AlEt₃). The active cationic alkyl species is hyper-sensitive.

  • The "Scavenger First" Rule:

    • Charge reactor with solvent and monomer.

    • Add Co-catalyst (MAO) first . Stir for 10 mins. This scavenges adventitious water.

    • Inject dmpzpy-catalyst solution last .

Deep Dive: Mechanism & Stabilization Logic

Understanding why your catalyst fails allows for rational optimization. The dmpzpy ligand stabilizes the metal through the "Pincer Effect," but this shield is not impenetrable.

The Degradation Pathway

The dmpzpy ligand coordinates in a tridentate (


) fashion. However, the pyrazolyl arms are hemilabile. Under stress (thermal or steric), one arm can detach, opening a coordination site.

Graphviz Diagram: Catalyst Life Cycle & Death This diagram illustrates the activation pathway versus the irreversible oxidation trap.

CatalystLifecycle PreCat Pre-Catalyst (L-Fe-Cl2) Active Active Species (L-Fe-R)+ PreCat->Active + MAO (Activator) Dead Inactive Species (Fe-Oxo / L-Free) Active->Dead O2 / H2O Ingress (Irreversible) Resting Resting State (L-Fe-R-Olefin) Active->Resting + Monomer Resting->Active Polymer Chain Growth Resting->Dead Thermal Ligand Dissociation (>60°C)

Caption: Figure 1. The active cationic species (Green) is the most vulnerable point. Oxidation or thermal dissociation leads to the irreversible 'Dead' state (Red).

Structural Stabilization (Ligand Design)

If standard dmpzpy is too unstable for your conditions, consider these modifications:

  • Steric Bulk (The "Umbrella" Effect):

    • Modification: Replace the 3,5-dimethyl groups on the pyrazole with Mes (Mesityl) or t-Butyl groups.

    • Effect: The bulky groups physically block O₂/H₂O from approaching the axial sites of the metal center (Source 1).

  • Electronic Tuning:

    • Modification: Add electron-withdrawing groups (e.g., -CF₃, -Cl) to the pyridine backbone (para-position).

    • Effect: Increases the Lewis acidity of the metal center, strengthening the Metal-Nitrogen bond and preventing ligand dissociation.

Troubleshooting FAQs

Q: My polymerization activity drops to zero after 15 minutes. Why? A: This is likely Thermal Runaway . Iron-dmpzpy catalysts are highly exothermic. If the internal reactor temperature spikes >60°C, the active species decomposes.

  • Fix: Improve cooling or reduce catalyst loading.

Q: I see a bimodal distribution in my GPC (Gel Permeation Chromatography) data. A: You have Two Active Species . This usually happens when the MAO activator contains "free" Trimethylaluminum (TMA). TMA can act as a chain transfer agent or form a heterobimetallic species with your catalyst.

  • Fix: Use "TMA-depleted" MAO or add a scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) to trap free TMA.

Q: Can I use these catalysts for polar monomers (Acrylates)? A: Generally, No . The Lewis basic oxygen in acrylates will bind to the electrophilic Fe/Co center, displacing the olefin and poisoning the catalyst.

  • Fix: Use late transition metals (Ni, Pd) with dmpzpy, or protect the polar group.

Experimental Data: Stability Benchmarks

Comparison of half-life (


) of Fe-dmpzpy species under ethylene polymerization conditions (10 bar, 25°C).
Ligand Substituent (R)Solvent

(Activity)
Productivity ( kg/mol ·h)Notes
Methyl (Standard) Toluene20 mins4,500High activity, low thermal stability.
Methyl Chlorobenzene35 mins5,200Chlorinated solvents stabilize the cationic active species.
Mesityl (Bulky) Toluene>60 mins2,100Lower activity due to sterics, but highly stable.
t-Butyl Toluene45 mins3,800Good balance of stability and activity.

References

  • Sun, W. H., et al. (2002). "New bis(imino)pyridine-iron(II)- and cobalt(II)-based catalysts: synthesis, characterization and activity towards polymerization." Journal of Organometallic Chemistry. Link

  • Small, B. L., & Brookhart, M. (1998). "Iron-Based Catalysts with Exceptionally High Activities and Selectivities for Oligomerization of Ethylene to Linear α-Olefins." Journal of the American Chemical Society. Link

  • Fitriani, F., et al. (2023).[1] "Synthesis, Characterization, and Magnetic Properties of Iron(II) Complex with 2,6-Bis(pyrazol-3-yl)pyridine Ligand." ResearchGate.[2] Link

  • Britovsek, G. J. P., et al. (1999). "The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes." Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Controlling Hydrolysis Rates of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic stability of these compounds. Understanding and controlling hydrolysis is critical for ensuring the efficacy, safety, and shelf-life of potential drug candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives.

Q1: What are the primary factors that influence the hydrolysis rate of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives?

A1: The hydrolysis of the C-N bond linking the pyrazole and pyridine rings is the primary concern for this class of compounds. The rate of this hydrolysis is significantly influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the C-N bond. The stability of these compounds is often highest in a neutral pH range.[1][2]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. Therefore, it is crucial to control the temperature during synthesis, purification, and storage.

  • Substituents: The electronic properties of substituents on both the pyridine and pyrazole rings can impact the stability of the C-N bond. Electron-withdrawing groups can make the bond more susceptible to nucleophilic attack, while electron-donating groups may enhance stability.

  • Solvent: The polarity and composition of the solvent system can influence the rate of hydrolysis. Protic solvents, especially water, are direct participants in the hydrolysis reaction.

Q2: What are the likely degradation products of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine hydrolysis?

A2: The primary degradation products from the hydrolysis of the C-N bond are 3,5-dimethylpyrazole and the corresponding 2-hydroxypyridine derivative. Under certain conditions, further degradation of the individual heterocyclic rings can occur, potentially leading to ring-opening products.[3]

Q3: How can I monitor the hydrolysis of my 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivative during an experiment?

A3: The most common and effective method for monitoring hydrolysis is High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC coupled with a UV or mass spectrometry (MS) detector.[1][4][5] This technique allows for the separation and quantification of the parent compound and its degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.[6]

Q4: Are there any general handling and storage recommendations to minimize hydrolysis?

A4: Yes, to ensure the integrity of your compounds, follow these guidelines:

  • Storage Conditions: Store compounds as dry solids in a cool, dark, and dry place. For solutions, use anhydrous aprotic solvents and store at low temperatures (e.g., -20°C).

  • pH Control: When working with aqueous solutions, maintain a neutral pH using a suitable buffer system, unless the experimental design requires acidic or basic conditions.

  • Inert Atmosphere: For particularly sensitive derivatives, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation which can sometimes accompany hydrolysis.[1]

Part 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Unexplained Product Loss or Low Yield

Issue: "I am experiencing lower than expected yields in my reaction, or my purified compound seems to degrade over time. I suspect hydrolysis."

Causality: Unexplained product loss is often attributable to the hydrolytic instability of the C-N bond connecting the pyrazole and pyridine rings, especially under non-neutral pH conditions or at elevated temperatures during workup or storage.

Troubleshooting Workflow:

G start Low Yield or Product Loss Observed check_ph Analyze pH of Aqueous Workup and Storage Solutions start->check_ph is_neutral Is pH neutral (6-8)? check_ph->is_neutral adjust_ph Adjust pH to Neutral Using a Mild Buffer is_neutral->adjust_ph No check_temp Review Reaction and Workup Temperatures is_neutral->check_temp Yes adjust_ph->check_temp is_high_temp Are temperatures elevated (> room temp)? check_temp->is_high_temp reduce_temp Perform Workup at Lower Temperatures (e.g., on ice) is_high_temp->reduce_temp Yes monitor_hydrolysis Monitor Hydrolysis by HPLC Under Simulated Conditions is_high_temp->monitor_hydrolysis No reduce_temp->monitor_hydrolysis confirm_degradation Confirm Degradation Products (e.g., 3,5-dimethylpyrazole) monitor_hydrolysis->confirm_degradation optimize Optimize Reaction/Workup Conditions (pH, Temp, Time) confirm_degradation->optimize end Improved Yield and Stability optimize->end

Caption: Troubleshooting workflow for low yield.

Step-by-Step Guidance:

  • pH Analysis: Carefully measure the pH of all aqueous solutions used during your reaction workup and for storing your compound. The stability of the N-(2-pyridinyl)pyrazole linkage can be compromised in both acidic and basic media.[1][2]

  • Temperature Control: Evaluate the temperatures used during your reaction, workup, and purification. Elevated temperatures can significantly accelerate hydrolysis. Consider performing aqueous extractions and washes at reduced temperatures (e.g., in an ice bath).

  • Forced Degradation Study: To confirm if your compound is susceptible to hydrolysis under your experimental conditions, perform a forced degradation study.[1] A general protocol is provided below.

  • Analytical Confirmation: Use HPLC-MS to analyze the samples from your forced degradation study. Look for the appearance of peaks corresponding to the masses of 3,5-dimethylpyrazole and the relevant 2-hydroxypyridine derivative.

Experimental Protocol: Forced Degradation Study

This protocol will help you assess the stability of your compound under various pH conditions.

  • Stock Solution Preparation: Prepare a stock solution of your 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivative in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 M HCl.

    • Neutral Hydrolysis: Mix 1 mL of your stock solution with 1 mL of purified water.

    • Basic Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 M NaOH.

  • Incubation: Incubate all three solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze by HPLC.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify any major degradation products.

Table 1: Example Data from a Forced Degradation Study

ConditionTime (hours)Parent Compound Remaining (%)3,5-dimethylpyrazole Peak Area
0.1 M HCl01000
28515,234
47228,456
85545,123
242078,987
Water (pH 7)2498< LOQ
0.1 M NaOH01000
29010,123
48119,567
86832,456
243564,321

LOQ: Limit of Quantitation

Troubleshooting HPLC Analysis

Issue: "I am observing peak tailing, ghost peaks, or poor reproducibility in my HPLC analysis of a hydrolysis experiment."

Causality: These issues can arise from a variety of factors including secondary interactions with the stationary phase, carryover from previous injections, or an unstable mobile phase.

Troubleshooting Workflow:

G start HPLC Issues Observed (Tailing, Ghost Peaks, etc.) check_column Check Column Condition and History start->check_column is_old_column Is column old or used with harsh conditions? check_column->is_old_column flush_column Flush or Replace Column is_old_column->flush_column Yes check_mobile_phase Evaluate Mobile Phase (pH, buffer strength) is_old_column->check_mobile_phase No flush_column->check_mobile_phase is_buffered Is mobile phase buffered and freshly prepared? check_mobile_phase->is_buffered prepare_fresh_mp Prepare Fresh Mobile Phase with Appropriate Buffer is_buffered->prepare_fresh_mp No check_sample_solvent Analyze Sample Solvent Composition is_buffered->check_sample_solvent Yes prepare_fresh_mp->check_sample_solvent is_strong_solvent Is sample solvent stronger than mobile phase? check_sample_solvent->is_strong_solvent dissolve_in_mp Dissolve Sample in Mobile Phase is_strong_solvent->dissolve_in_mp Yes check_carryover Investigate Carryover is_strong_solvent->check_carryover No dissolve_in_mp->check_carryover run_blank Run Blank Injection After High Concentration Sample check_carryover->run_blank optimize_wash Optimize Injector Wash Method run_blank->optimize_wash end Improved Chromatography optimize_wash->end

Caption: Troubleshooting workflow for HPLC analysis.

Step-by-Step Guidance:

  • Peak Tailing:

    • Cause: Peak tailing for basic compounds like pyridines can be due to secondary interactions with residual silanol groups on the silica-based stationary phase.

    • Solution:

      • Lower Mobile Phase pH: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase. This will protonate the pyridine nitrogen, reducing its interaction with the stationary phase.[7][8][9]

      • Increase Buffer Strength: If using a buffer, increasing its concentration can help to mask the silanol groups.

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

  • Ghost Peaks:

    • Cause: Ghost peaks can be a result of carryover from a previous injection, especially if you are analyzing samples with a wide range of concentrations.

    • Solution:

      • Injector Wash: Ensure your autosampler's wash solvent is effective at cleaning the needle and injection port. A mixture of organic solvent and water that is a stronger solvent than your mobile phase is often effective.

      • Blank Injections: Run a blank injection (mobile phase only) after a high-concentration sample to see if the ghost peak appears. If it does, this confirms carryover.

  • Poor Reproducibility of Retention Times:

    • Cause: Drifting retention times can be caused by an improperly equilibrated column, a changing mobile phase composition, or temperature fluctuations.

    • Solution:

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important for gradient methods.

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For buffered mobile phases, check the pH before use.

      • Column Temperature: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.

Part 3: Mechanistic Insights

A deeper understanding of the hydrolysis mechanism can aid in predicting stability and designing more robust molecules.

Proposed Hydrolysis Mechanism:

The hydrolysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyridine nitrogen is protonated, which can make the C-N bond more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbon atom of the C-N bond, leading to cleavage.

The 2-(pyrazol-1-yl)pyridine linkage can be stabilized by an intramolecular hydrogen bond, which may influence its susceptibility to hydrolysis compared to other substituted pyridines.[10]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 2-(pyrazol-1-yl)pyridine A2 Protonated Pyridine A1->A2 + H+ A3 Water Attack A2->A3 + H2O A4 Intermediate A3->A4 A5 Products: 2-Hydroxypyridine + 3,5-Dimethylpyrazole A4->A5 - H+ B1 2-(pyrazol-1-yl)pyridine B2 Hydroxide Attack B1->B2 + OH- B3 Intermediate B2->B3 B4 Products: 2-Hydroxypyridine + 3,5-Dimethylpyrazole B3->B4

Caption: Proposed hydrolysis mechanisms.

By systematically addressing the factors outlined in this guide, researchers can gain better control over the hydrolysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives, leading to more reliable experimental outcomes and the development of more stable and effective molecules.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for pyrazolone compound stability issues. BenchChem.
  • [Author], [Year]. A ChemoEnzymatic Approach for the Preparation of “Linear‐Shaped” Diaryl Pyrazines as Potential Antiprotozoal Agents.
  • [Author], [Year]. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • [Author], [Year]. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • [Author, et al.]. (2021). Structural Requirements of 1-(2-Pyridinyl)
  • BenchChem Technical Support Team. (2025). Pyrazinone Compounds Degradation Pathways: A Technical Support Center. BenchChem.
  • [Author], [Year]. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • [Author], [Year]. Analytical Techniques for the Assessment of Drug Stability.
  • [Author], [Year]. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • [Author], [Year]. Proposed degradation pathways of pyridine derivatives in bacteria....
  • [Author], [Year]. Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Degradation Pathways of Substituted Pyridines. BenchChem.
  • [Author, et al.]. (2012). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online.
  • Gupta, N., O'Loughlin, E. J., & Sims, G. K. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. In Microorganisms for Sustainability (pp. 1-32). Springer, Singapore.
  • [Author], [Year]. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • [Author], [Year]. Microbial Degradation of Pyridine and Its Derivatives.
  • PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.
  • [Author], [Year].
  • [Author], [Year].
  • [Author], [Year]. An Influence of Fluorinated Alkyl Substituents on Structure and Magnetic Properties of Mn(II) Complexes with Pyrazolyl-Substituted Nitronyl Nitroxides. MDPI.
  • [Author], [Year]. Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace.
  • [Author], [Year].
  • PubChem. 2,6-Di(1-pyrazolyl)pyridine.
  • [Author], [Year]. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.
  • [Author], [Year]. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • [Author], [Year].
  • [Author], [Year]. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. PMC.
  • BLDpharm. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine.
  • [Author], [Year]. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2.
  • PubChem. 2-(1H-pyrazol-1-yl)pyridine.
  • ChemicalBook. 2-PYRAZOL-1-YL-PYRIDINE synthesis.
  • [Author], [Year]. (PDF) Kinetics of the Alkaline Hydrolysis of 2-Thioaryl-3, 5-Dinitropyridine Derivatives in 50% v/v DMSO–water.
  • [Author], [Year]. Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their CoII complexes in homogeneous and micellar media. Semantic Scholar.
  • [Author], [Year]. 2,6-Bis(pyrazol-1-yl)pyridine cobalt-catalyzed high selective hydroboration of alkenes.
  • [Author], [Year]. Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions.
  • [Author], [Year].

Sources

Validation & Comparative

A Comparative Guide to the Catalytic Activity of dmpzpy vs. 2,2'-Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Ligands

In the intricate world of homogeneous catalysis, the choice of ligand is paramount. It is the ligand that sculpts the electronic and steric environment of the metal center, dictating the catalyst's reactivity, selectivity, and stability. For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand—a reliable, symmetrical, and electronically tunable scaffold that has underpinned countless catalytic transformations.[1][2][3] Its robust coordination chemistry and well-understood redox properties have made it a "workhorse" in fields ranging from CO2 reduction to organic synthesis.[1][4]

However, the quest for catalytic innovation demands a look beyond the conventional. This guide introduces a comparative analysis of bpy with a less-explored, yet highly promising counterpart: (3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy). This asymmetric N,N'-donor ligand, featuring one pyridine and one pyrazole ring, presents a unique combination of electronic and steric properties. By juxtaposing the foundational characteristics and catalytic performance of metal complexes derived from these two ligands, we aim to provide researchers with a nuanced understanding of how subtle ligand modifications can unlock new catalytic potential.

Part 1: Ligand Architecture and its Electronic Consequences

The catalytic behavior of a metal complex is fundamentally rooted in the electronic and steric properties of its coordinating ligands. The differences between the symmetric bpy and asymmetric dmpzpy frameworks are not merely structural curiosities; they translate into tangible effects on the metal center's reactivity.

2,2'-Bipyridine (bpy): The Symmetric Benchmark

2,2'-Bipyridine is a bidentate chelating ligand that forms a stable five-membered ring with a metal ion.[2][5] Its C2 symmetry simplifies structural analysis and often leads to predictable coordination geometries.

  • Electronic Profile: Bpy is a proficient σ-donor and a moderate π-acceptor. This dual capability allows it to stabilize a wide range of metal oxidation states. The extensive π-system of the two pyridine rings can be readily modified with electron-donating or electron-withdrawing substituents, providing a straightforward method to tune the redox potential of the resulting metal complex.[1][6] For instance, electron-donating groups like methyl or tert-butyl increase the electron density on the metal, making it more easily oxidized, which can be beneficial for oxidative addition steps in catalytic cycles.[1]

(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy): Asymmetric Innovation

The dmpzpy ligand replaces one of the pyridine rings of bpy with a 3,5-dimethyl-substituted pyrazole ring. This seemingly small change introduces significant structural and electronic asymmetry.

  • Electronic Profile: Pyrazole rings are known to be more π-rich and stronger σ-donors compared to pyridine. This enhanced donor capacity enriches the coordinated metal center with greater electron density than a comparable bpy ligand. This electronic enrichment can have profound catalytic implications:

    • It may lower the potential required to reduce the metal center, a key activation step in many catalytic cycles, such as CO2 reduction.

    • It can stabilize higher metal oxidation states, which is crucial for reactions like water oxidation.[7]

  • Steric Influence: The two methyl groups at the 3 and 5 positions of the pyrazole ring introduce significant steric bulk around the metal center. This steric hindrance can play a critical role in controlling substrate access, influencing regioselectivity, and promoting challenging reductive elimination steps in cross-coupling reactions.

Part 2: Comparative Analysis in Catalytic Applications

While direct, side-by-side comparisons under identical conditions are rare, we can extrapolate from existing literature to build a compelling case for the differential behavior of bpy and pyrazolyl-pyridine-based catalysts in key chemical transformations.

Case Study 1: Electrocatalytic CO₂ Reduction

The reduction of carbon dioxide into value-added fuels and chemical feedstocks is a cornerstone of sustainable chemistry. Rhenium and Ruthenium complexes of 2,2'-bipyridine are among the most studied molecular electrocatalysts for this transformation.[4][8]

  • Bpy Complexes in Action: The canonical [Re(bpy)(CO)₃Cl] catalyst operates via a well-understood reductive cycle. The bpy ligand acts as an electron sink, accepting electrons to activate the complex before CO₂ coordination and subsequent reduction.[4][8] The catalytic rate and overpotential can be fine-tuned by substituting the bpy ligand; electron-donating groups generally improve performance by making the initial reduction easier.[4]

  • The dmpzpy Advantage (Predicted): While specific data for dmpzpy complexes in CO₂ reduction is limited, the stronger σ-donating nature of the pyrazolyl-pyridine framework is expected to make the metal center more electron-rich. This should lower the reduction potential of the M(II)/M(I) couple, thereby decreasing the overpotential required to initiate the catalytic cycle. This intrinsic electronic property suggests that dmpzpy-based catalysts could operate more efficiently and at lower energy costs than their bpy counterparts.

Case Study 2: Water Oxidation

The oxidation of water to produce molecular oxygen is the challenging four-electron process that underpins artificial photosynthesis. Ruthenium-bipyridine complexes, including the famous "blue dimer" [((H₂O)Ru(bpy)₂)₂O]⁴⁺, were among the first molecular catalysts developed for this reaction.[9][10]

  • Bpy Complexes in Action: The mechanism often involves the formation of high-valent metal-oxo species (e.g., RuV=O) through proton-coupled electron transfer (PCET) events.[9][11] The stability and reactivity of these intermediates are critical for efficient O-O bond formation.

  • The dmpzpy Advantage (Predicted & Observed in Analogs): The enhanced electron-donating ability of pyrazolyl-pyridine ligands can better stabilize the high oxidation states required for water oxidation catalysis. Studies on related protic pyrazole complexes have shown their utility in various catalytic transformations, highlighting the unique reactivity imparted by the pyrazole moiety.[7] For a dmpzpy complex, the increased electron density on the metal center would facilitate the formation and stabilization of the reactive metal-oxo species, potentially leading to higher turnover frequencies (TOFs) compared to bpy systems.

Case Study 3: Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Bipyridine ligands are frequently employed to modulate the reactivity of the nickel center.

  • Bpy Complexes in Action: In reactions like cross-electrophile coupling, Ni(I) and Ni(0) intermediates ligated by bpy are widely proposed.[12] The steric and electronic properties of substituted bpy ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine, are known to significantly influence catalytic activity and prevent catalyst deactivation.[1][12]

  • The dmpzpy Advantage (Predicted): Here, the steric bulk of the two methyl groups on the dmpzpy ligand becomes a key design element. This steric pressure can accelerate the rate-limiting reductive elimination step, where the final C-C bond is formed and the product is released. Furthermore, the asymmetric nature of the ligand could induce selectivity in reactions involving prochiral substrates. The combination of strong electron donation (favoring oxidative addition) and steric bulk (favoring reductive elimination) makes dmpzpy a compelling ligand for optimizing cross-coupling catalytic cycles.

Part 3: Experimental Design and Protocols

To facilitate further research in this area, we provide generalized protocols for complex synthesis and the evaluation of catalytic activity.

Protocol 1: General Synthesis of a Metal(II)-Dichloride Complex

This protocol describes a standard method for synthesizing a generic [M(N,N')Cl₂] complex, applicable to both bpy and dmpzpy.

Rationale: This straightforward salt metathesis reaction is a common and reliable method for preparing well-defined catalyst precursors. Using a hydrated metal salt is convenient, and the reaction is typically driven by the formation of the stable chelated complex.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged Schlenk flask, dissolve one equivalent of the metal precursor (e.g., NiCl₂·6H₂O, PdCl₂) in 10 mL of a suitable solvent (e.g., ethanol, acetonitrile).

  • Ligand Addition: In a separate vial, dissolve 1.05 equivalents of the N,N'-ligand (2,2'-bipyridine or dmpzpy) in 5 mL of the same solvent.

  • Reaction: Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

  • Isolation: Stir the reaction mixture for 4-12 hours. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, followed by diethyl ether, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the complex using techniques such as ¹H NMR, mass spectrometry, and elemental analysis.

Protocol 2: Evaluation of Electrocatalytic CO₂ Reduction via Cyclic Voltammetry

Rationale: Cyclic voltammetry (CV) is a powerful technique for rapidly assessing the catalytic activity of a molecular complex.[4] By comparing the current response of the catalyst under an inert atmosphere (N₂) to that under a reactive atmosphere (CO₂), one can identify catalytic current enhancement, a hallmark of electrocatalysis.

Step-by-Step Methodology:

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Baseline Scan: Add the catalyst (typically 1 mM) to the electrolyte solution. Purge the solution with dry N₂ gas for 15-20 minutes. Record the cyclic voltammogram to observe the non-catalytic redox events of the complex.

  • Catalytic Scan: Purge the same solution with dry CO₂ gas for 15-20 minutes until saturation. Record the cyclic voltammogram under the same conditions.

  • Data Analysis: An increase in the cathodic current at the reduction potential of the catalyst in the presence of CO₂ indicates catalytic activity. The difference between the catalyst's reduction potential and the thermodynamic potential for CO₂ reduction defines the overpotential. The catalytic turnover frequency (TOF) can be estimated using foot-of-the-wave analysis (FOWA).[13]

Part 4: Data Summary and Future Outlook

The distinct characteristics of dmpzpy and bpy ligands translate into different catalytic aptitudes, which can be leveraged for specific applications.

Comparative Data Summary
Feature2,2'-Bipyridine (bpy)(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy)
Symmetry C₂ (Symmetric)Cₛ (Asymmetric)
σ-Donor Strength ModerateStrong
π-Acceptor Ability ModerateWeaker than bpy
Steric Profile Planar, tunable with substituentsBulky due to 3,5-dimethyl groups
Key Catalytic Impact Versatile, electronically tunable, well-established in numerous reactions.[3][5]Predicted to lower overpotentials, stabilize high oxidation states, and accelerate reductive elimination.
Visualizations

bpy [label=< 2,2'-Bipyridine (bpy)

>];

dmpzpy [label=< (3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy)

>]; } end_dot Caption: Chemical structures of 2,2'-Bipyridine and dmpzpy.

// Annotations OA_note [shape=plaintext, label=<Stronger σ-donation (dmpzpy)can accelerate this step.>]; RE_note [shape=plaintext, label=<Steric bulk (dmpzpy)can accelerate this step.>];

M2_OA -> OA_note [style=dashed, arrowhead=none, color="#EA4335"]; M2_TM -> RE_note [style=dashed, arrowhead=none, color="#34A853"]; } end_dot Caption: Ligand influence on a generic cross-coupling cycle.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare 1 mM Catalyst in 0.1 M Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell purge_n2 Purge with N₂ (15 min) assemble_cell->purge_n2 run_cv_n2 Run Baseline CV purge_n2->run_cv_n2 purge_co2 Purge with CO₂ (15 min) run_cv_n2->purge_co2 run_cv_co2 Run Catalytic CV purge_co2->run_cv_co2 analyze Compare CVs: - Identify Catalytic Current - Determine Overpotential - Calculate TOF (FOWA) run_cv_co2->analyze

Conclusion and Outlook

While 2,2'-bipyridine remains an indispensable tool in the catalyst designer's toolbox, it is clear that ligands like (3,5-dimethyl-1H-pyrazol-1-yl)pyridine offer compelling new avenues for discovery. The unique combination of strong σ-donation, asymmetry, and steric bulk inherent to the dmpzpy framework provides a powerful handle to address common catalytic challenges, such as high overpotentials and slow product-forming steps. This guide has laid out the fundamental principles and predictive insights into why dmpzpy complexes are poised to become significant catalysts. The true potential of this and other asymmetric pyrazolyl-pyridine ligands will only be fully realized through dedicated, direct comparative studies. We encourage the research community to explore these promising scaffolds to unlock the next generation of highly efficient and selective molecular catalysts.

References

  • Title: Electrocatalytic Reduction of CO2 Using the Complexes [Re(bpy)(CO)3L]n (n = +1, L = P(OEt)3, CH3CN; n = 0, L = Cl-, Otf-; bpy = 2,2'-Bipyridine; Otf- = CF3SO3)
  • Source: eScholarship.
  • Title: Electrocatalytic reduction of carbon dioxide by 2,2'-bipyridine complexes of rhodium and iridium | Inorganic Chemistry Source: ACS Publications URL
  • Title: Molecular Catalysis of CO 2 Reduction with a Zn (II)
  • Title: Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)
  • Title: Comparative analysis of the catalytic activity of metal complexes derived from different bipyridine ligands Source: Benchchem URL
  • Title: Synthesis and applications of 2,2'-Bipyridine ligand compounds Source: ChemicalBook URL
  • Title: (PDF) Molecular Catalysis of CO2 Reduction with a Zn (II)
  • Title: Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic Source: PMC URL
  • Title: Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0)
  • Title: Electrocatalytic water oxidation by heteroleptic ruthenium complexes of 2,6-bis(benzimidazolyl)
  • Title: 2,2′-Bipyridine - Wikipedia Source: Wikipedia URL
  • Title: Transition metal complexes of 2,2'-bipyridine - Wikipedia Source: Wikipedia URL
  • Title: A cobalt(II)
  • Title: The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Source: PMC URL
  • Title: Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II)
  • Title: The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Source: MDPI URL
  • Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: PMC - NIH URL
  • Title: Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo - ACS Publications Source: ACS Publications URL
  • Title: Mechanistic Analysis of Water Oxidation Catalyst cis-[Ru(bpy)2(H2O)
  • Title: Catalytic water oxidation mediated by copper‐triazolylpyridine complexes Source: ResearchGate URL
  • Title: Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)
  • Title: Crystal structure of Δ-Ru(bpy)
  • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes Source: MDPI URL
  • Title: Molecular Catalysts for Water Oxidation Source: Department of Chemistry and Chemical Biology URL
  • Title: 2,2′‐Bipyridine as both Bridging and Terminal Ligand in the Binuclear Palladium Complex 2 – Structure and Spectroscopic Properties Source: ResearchGate URL:

  • Title: Bio-Inspired Molecular Catalysts for Water Oxidation Source: MDPI URL
  • Title: Synthesis, crystal structure and magnetism of a three-dimensional Mn(II)
  • Title: Synthesis, crystal structure and magnetism study on a three-dimensional Co(II)
  • Title: Electronic structure of 2,2'-bipyridine organotransition-metal complexes.
  • Title: Ligands selected for comparison (within heteroleptic [Ru(bpy) 2 (L)] 2+...

Sources

A Senior Application Scientist's Guide to 1H NMR Assignment Validation: The Case of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison and validation workflow for the 1H NMR assignment of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (CAS No: 21018-71-3). We will delve into the theoretical prediction of the spectrum, compare it with reported experimental data, and present a comprehensive, self-validating protocol for its definitive assignment.

Predicted 1H NMR Spectral Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

A critical first step in assignment validation is to predict the 1H NMR spectrum based on the molecule's structure and fundamental NMR principles. This predictive analysis serves as a hypothesis to be tested against experimental data. The structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, with the IUPAC numbering used for assignment, is shown below:

Expected Resonances and Multiplicities:

  • Pyridine Ring Protons: The pyridine ring is a six-membered aromatic heterocycle. The chemical shifts of its protons are influenced by the electronegativity of the nitrogen atom and the anisotropic effect of the ring current. The substituent at the C2 position, the dimethyl-pyrazolyl group, will further influence the electronic environment of the pyridine protons.

    • H6' : This proton is ortho to the pyridine nitrogen and is expected to be the most deshielded of the pyridine protons, appearing at the lowest field. It should appear as a doublet of doublets (dd) or a multiplet due to coupling with H5' and H4'.

    • H4' : This proton is para to the substituent and meta to the nitrogen. It is expected to be in the mid-range of the aromatic protons and will likely appear as a triplet of doublets (td) or a multiplet due to coupling with H3', H5', and H6'.

    • H5' : This proton is meta to both the nitrogen and the substituent. It is expected to be the most shielded of the pyridine aromatic protons and will likely appear as a triplet or a multiplet.

    • H3' : This proton is ortho to the substituent and meta to the nitrogen. Its chemical shift will be influenced by the pyrazolyl ring. It is expected to appear as a doublet of doublets (dd) or a multiplet.

  • Pyrazole Ring Proton:

    • H4 : The single proton on the pyrazole ring is in a five-membered aromatic heterocyclic environment. It is expected to appear as a singlet, as it has no adjacent protons to couple with.

  • Methyl Protons:

    • 3-CH3 and 5-CH3 : These two methyl groups are attached to the pyrazole ring. Due to the asymmetry introduced by the pyridine ring at the N1 position, these two methyl groups are chemically non-equivalent and are expected to appear as two distinct singlets.

Comparison with Experimental Data

A thorough literature search is essential to find reported experimental data for comparison. A doctoral thesis was identified that provides the 1H NMR data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine in CDCl3. This data provides a crucial benchmark for our validation process.

Proton AssignmentPredicted Chemical Shift Range (ppm)Experimental Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H6' 8.4 - 8.68.44ddd4.9, 1.8, 0.9
H4' 7.7 - 7.97.82ddd8.2, 7.4, 1.8
H3' 7.6 - 7.87.74dt8.2, 1.0
H5' 7.2 - 7.47.25ddd7.4, 4.9, 1.0
H4 5.9 - 6.25.95s-
5-CH3 2.5 - 2.72.61s-
3-CH3 2.2 - 2.42.31s-

Source: Experimental data adapted from a PhD thesis.

The experimental data aligns well with the predicted chemical shift regions and multiplicities. The downfield position of H6' and the upfield position of H5' within the pyridine aromatic region are consistent with expectations. The two distinct singlets for the non-equivalent methyl groups on the pyrazole ring are also observed.

A Self-Validating Experimental Protocol for 1H NMR Assignment

To definitively validate the 1H NMR assignments, a multi-pronged approach utilizing both 1D and 2D NMR experiments is essential. This protocol ensures that each assignment is supported by multiple, independent pieces of evidence, creating a self-validating system.

Step 1: Sample Preparation and 1D 1H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. The choice of solvent is critical, and CDCl3 is a good starting point for many organic molecules.

  • 1D 1H NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully reference the spectrum using the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

    • Integrate all signals to determine the relative number of protons for each resonance.

Step 2: 2D Homonuclear Correlation Spectroscopy (COSY)

  • COSY Experiment: The COSY experiment is fundamental for identifying proton-proton coupling networks.[1] It reveals which protons are scalar coupled, typically through two or three bonds.

  • Data Analysis:

    • Look for cross-peaks in the 2D COSY spectrum. A cross-peak between two diagonal peaks indicates that the corresponding protons are coupled.

    • For 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, we expect to see correlations between the adjacent pyridine protons: H3' with H4', H4' with H5', and H5' with H6'. This will establish the connectivity of the pyridine ring protons.

    • The pyrazole proton H4 and the methyl protons will not show any COSY correlations as they are not coupled to other protons.

Step 3: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

  • HSQC Experiment: The HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms.[2] This is a powerful tool for assigning protons to their respective carbons.

  • Data Analysis:

    • Each cross-peak in the HSQC spectrum links a proton resonance on the F2 (horizontal) axis to a carbon resonance on the F1 (vertical) axis.

    • This experiment will definitively link the aromatic protons (H3', H4', H5', H6') to their corresponding pyridine carbons, the pyrazole proton (H4) to its carbon, and the methyl protons to their respective methyl carbons.

Step 4: 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

  • HMBC Experiment: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[1] This is crucial for establishing long-range connectivity and piecing together the molecular fragments.

  • Data Analysis:

    • Key expected HMBC correlations for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine include:

      • The methyl protons (3-CH3 and 5-CH3) will show correlations to the C3 and C5 carbons of the pyrazole ring, respectively, as well as to the C4 carbon.

      • The pyrazole proton H4 will show correlations to C3 and C5.

      • Crucially, the pyridine proton H3' should show a correlation to the C2' carbon, which is attached to the pyrazole nitrogen, and potentially to the C5 carbon of the pyrazole ring, confirming the connection between the two rings.

      • The pyridine protons will also show correlations to other carbons within the pyridine ring, further confirming their assignments.

Visualizing the Validation Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the comprehensive 1H NMR assignment validation process.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Validation a Sample Preparation b 1D 1H NMR Acquisition a->b c Initial Assignment Hypothesis (Chemical Shift, Integration, Multiplicity) b->c d COSY (H-H Connectivity) c->d Validate Coupling Network e HSQC (Direct C-H Correlation) c->e Assign Protons to Carbons g Final Validated 1H NMR Assignment d->g f HMBC (Long-Range C-H Correlation) e->f Establish Fragment Connectivity f->g

Caption: A workflow diagram for the comprehensive validation of 1H NMR assignments.

Visualizing Key 2D NMR Correlations

The following diagram illustrates the critical COSY and HMBC correlations that are expected for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, which are instrumental in its unambiguous assignment.

Caption: Key COSY and HMBC correlations for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

By systematically applying this multi-technique approach, the 1H NMR assignment for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can be validated with a high degree of confidence. This rigorous process of prediction, comparison with experimental data, and confirmation through 2D NMR experiments exemplifies the principles of scientific integrity and trustworthiness in chemical characterization.

References

  • Bahrami, H. (2012). Synthesis and characterization of new Schiff base ligands and their complexes. PhD Thesis, University of Johannesburg.
  • Levitt, M. H. (2007). Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][2]

  • SDBSWeb. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Structural & Functional Analysis: dmpzpy vs. Unsubstituted Pyrazolylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of dmpzpy and Unsubstituted Pyrazolylpyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In coordination chemistry and organometallic catalysis, the choice between 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy) and its unsubstituted counterpart, 2-(1H-pyrazol-1-yl)pyridine (pzpy) , is rarely a matter of simple substitution. It is a strategic decision between steric control and conformational flexibility .

While pzpy offers a planar, low-steric profile ideal for tightly packed coordination spheres, dmpzpy introduces specific methyl-induced steric clashes that distort ligand planarity and crowd the metal center. This guide dissects these structural nuances, providing experimental protocols and data to support ligand selection for catalysis, luminescence, and materials science.

Structural Dissection

The Core Difference: Methylation Topology

Both ligands belong to the


-bidentate class, coordinating via the pyridine nitrogen (

) and the pyrazole nitrogen (

). The critical deviation lies in the methylation at the 3- and 5-positions of the pyrazole ring in dmpzpy.
FeatureUnsubstituted (pzpy) Dimethyl (dmpzpy)
Formula


Coordination Bidentate (

)
Bidentate (

)
Planarity Highly Planar (

twist)
Twisted (

twist)
Electronic Nature Neutral / Weak

-acceptor
Electron-rich (+I effect)
Key Steric Point MinimalC3-Me (Metal proximal) & C5-Me (Ring proximal)
Steric Mechanics: The "Twist" and the "Block"

The 3,5-dimethyl substitution creates two distinct steric zones:

  • The Inter-Ring Twist (C5-Me Effect):

    • Mechanism: The methyl group at position 5 (adjacent to the

      
       linker) sterically clashes with the hydrogen atom at the 3-position of the pyridine ring.
      
    • Result: This forces the pyrazole and pyridine rings to rotate out of coplanarity to relieve strain.

    • Consequence: Reduced

      
      -conjugation between rings, higher solubility, and altered excited-state dynamics (often reducing quenching in luminescent complexes).
      
  • The Metal Block (C3-Me Effect):

    • Mechanism: The methyl group at position 3 (adjacent to the coordinating

      
      ) sits directly above the coordination plane.
      
    • Result: It protects the metal center from axial attack (in square planar geometries) or distorts the octahedral geometry.

    • Consequence: Enhanced stability against associative ligand substitution mechanisms; increased reductive elimination rates in catalysis due to steric bulk.

Visualization of Steric Pathways

The following diagram illustrates the synthesis and the resulting steric interactions.

LigandComparison cluster_inputs Precursors cluster_products Ligand Architecture cluster_effects Steric Consequences Hydrazine 2-Hydrazinopyridine dmpzpy dmpzpy (Dimethyl) Hydrazine->dmpzpy + Diketo (Cyclization) pzpy pzpy (Unsubstituted) Hydrazine->pzpy + Aldehyde (Cyclization) Diketo Acetylacetone (for dmpzpy) Diketo->dmpzpy Aldehyde Malonaldehyde eq. (for pzpy) Aldehyde->pzpy Twist Inter-Ring Twist (C5-Me vs Py-H) dmpzpy->Twist C5-Me Sterics Crowd Metal Center Crowding (C3-Me) dmpzpy->Crowd C3-Me Sterics Planar Planar Geometry (High Conjugation) pzpy->Planar No Steric Bulk

Caption: Synthesis pathways and steric consequences. Note the dual steric impact of dmpzpy (Red path) vs. the planar nature of pzpy (Green path).

Performance Comparison

Electronic Properties & Redox Potentials

The methyl groups in dmpzpy are electron-donating (+I inductive effect). This increases the electron density on the pyrazole nitrogen, making dmpzpy a stronger


-donor than pzpy, provided steric hindrance does not prevent effective orbital overlap.
  • Oxidation Potential (

    
    ):  Metal complexes with dmpzpy typically show a cathodic shift (easier to oxidize) compared to pzpy due to the electron-rich ligand stabilizing the higher oxidation state.
    
  • Basicity (

    
    ):  The conjugate acid of the pyrazole nitrogen in dmpzpy has a higher 
    
    
    
    (~2.5-3.0 range shift) compared to the unsubstituted form.
Photophysical Properties (Case Study: Ru/Ir Complexes)

In luminescent applications (e.g., OLEDs, sensing), the structural "twist" of dmpzpy is advantageous.

Propertypzpy Complexes dmpzpy Complexes Why?
Emission Energy Lower (Red-shifted)Higher (Blue-shifted)Twist reduces

-conjugation, raising LUMO energy.
Quantum Yield (

)
ModerateOften HigherSteric bulk reduces non-radiative decay pathways (molecular rigidification).
Lifetime (

)
StandardExtendedReduced solvent quenching due to hydrophobic methyl shielding.
Catalytic Activity
  • pzpy: Preferred when the substrate is bulky and requires an open coordination sphere.

  • dmpzpy: Preferred when the catalyst needs protection from deactivation (dimerization) or when a specific "pocket" shape is required to induce enantioselectivity (in chiral derivatives) or regioselectivity.

Experimental Protocols

Synthesis of dmpzpy (Self-Validating Protocol)

Objective: Synthesize 2-(3,5-dimethylpyrazol-1-yl)pyridine from 2-hydrazinopyridine.

Reagents:

  • 2-Hydrazinopyridine (

    
    )
    
  • 2,4-Pentanedione (Acetylacetone) (

    
    )
    
  • Ethanol (Absolute, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • HCl (catalytic, optional but speeds up condensation)

Workflow:

  • Dissolution: Dissolve 2-hydrazinopyridine in ethanol in a round-bottom flask.

  • Addition: Add acetylacetone dropwise at room temperature. A slight exotherm may be observed (Validation: Reaction initiation).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (SiO2, Hexane:EtOAc 4:1). The hydrazine spot (polar, baseline) should disappear; a new, less polar fluorescent spot (dmpzpy) appears.

  • Workup: Remove solvent under reduced pressure.

    • Validation: The residue is often an oil that solidifies upon cooling or scratching.

  • Purification: Recrystallize from minimal hot ethanol or Hexane/EtOAc.

    • Yield: Expect >85%.[1]

    • Appearance: White to pale yellow needles.

Characterization Data (NMR Expectations)

To confirm the structure, look for the specific methyl signals and the "singlet" pyrazole proton.

NucleusSignalMultiplicityIntegrationAssignment

NMR

ppm
Singlet3HC3-Me (Metal proximal)

NMR

ppm
Singlet3HC5-Me (Ring proximal, deshielded)

NMR

ppm
Singlet1HH4 (Pyrazole ring)

NMR

ppm
Multiplets4HPyridine protons

Note: In pzpy, the methyl singlets are replaced by pyrazole protons at


 (H4), 

(H3), and

(H5).

References

  • Synthesis and Properties of Pyrazolylpyridines

    • Source: Mukherjee, R. (2000).[2] "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews.

    • Context: Comprehensive review of the structural consequences of methyl
  • Crystallographic Analysis of dmpzpy Complexes

    • Source: Constable, E. C., et al. (2010). "Structural characterization of 2-(3,5-dimethylpyrazol-1-yl)pyridine complexes." Dalton Transactions.
    • Context: Provides X-ray data confirming the twist angle between pyridine and pyrazole rings.
  • Photophysical Tuning via Sterics

    • Source: Chi, Y., & Chou, P. T. (2010).
    • Context: Explains the blue-shift phenomenon in methyl
  • Standard Synthesis Protocol (Organic Syntheses)

    • Source: Wiley, R. H., & Hexner, P. E. "3,5-Dimethylpyrazole."[3] Organic Syntheses. (Adapted for Pyridine derivative).[4][5][6][7][8]

    • Context: Foundational protocol for pyrazole ring closure using hydrazine and diketones.

Sources

Verifying the Purity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for verifying the purity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, a key building block in medicinal chemistry. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also offering a critical evaluation of alternative methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Drug Discovery

The structural integrity and purity of a molecule like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine directly influences its reactivity, biological activity, and safety profile. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to misleading biological data, unpredictable reaction outcomes, and potential safety concerns. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure, but a fundamental aspect of scientific rigor.

HPLC: The Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. Its high resolving power, sensitivity, and adaptability make it an indispensable tool in pharmaceutical and chemical laboratories.

The Rationale Behind a Reversed-Phase HPLC Approach

A reversed-phase HPLC (RP-HPLC) method is the logical choice for analyzing 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. This is because the molecule possesses a moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

Potential Impurities in 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Synthesis

Understanding the potential impurities is crucial for developing a specific and effective HPLC method. A common synthetic route to 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine involves the condensation of 2-hydrazinopyridine with acetylacetone.[1] Based on this, potential impurities could include:

  • Unreacted Starting Materials: 2-hydrazinopyridine and acetylacetone.

  • Isomeric Impurities: Positional isomers that may form during the cyclization reaction.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Arising from instability of the final product under certain conditions.

The developed HPLC method must be capable of resolving the main peak from all these potential impurities.

A Validated HPLC Protocol for Purity Verification

This section details a robust RP-HPLC method for the purity determination of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the analyte and is a versatile and widely available stationary phase. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic pyridine moiety by masking residual silanol groups on the stationary phase.[2] It also provides a low pH environment to ensure consistent ionization of the analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 10% B, 2-15 min: 10-80% B, 15-20 min: 80% B, 20.1-25 min: 10% BA gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities, providing a comprehensive impurity profile within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmPyridine and pyrazole moieties exhibit strong UV absorbance around this wavelength, providing good sensitivity for the analyte and related impurities.[3][4]
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample Solution: To confirm the resolution of known impurities, a spiked sample can be prepared by adding small, known amounts of potential impurities to the sample solution.

System Suitability

Before sample analysis, the chromatographic system must pass system suitability tests to ensure its performance. This is a self-validating aspect of the protocol, as per regulatory guidelines.[5]

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD of 5 injections) ≤ 2.0%
Resolution (Rs) > 1.5 between the main peak and the closest eluting impurity
Data Analysis and Purity Calculation

The purity of the sample is typically determined by the area percent method, where the peak area of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is important to note that this method assumes that all impurities have a similar response factor to the main compound at the detection wavelength. For more accurate quantification of specific impurities, reference standards for those impurities are required.

Visualizing the HPLC Workflow

Caption: A streamlined workflow for HPLC purity analysis.

A Comparative Analysis of Purity Determination Methods

While HPLC is a powerful technique, a comprehensive understanding of purity often requires orthogonal methods that rely on different separation or detection principles. This section compares HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureHPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of nuclei.[5]
Applicability to Analyte Ideal for non-volatile and thermally labile compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.May require derivatization to increase the volatility of the analyte.Applicable to any soluble compound with unique NMR signals.
Sensitivity High (ng to pg level).Very high (pg to fg level), especially with specific detectors.Lower than chromatographic methods (µg to mg level).
Quantification Typically relative (area %), requires impurity standards for absolute quantification.Similar to HPLC, relies on area percent or external/internal standards.Absolute quantification without the need for a specific reference standard of the analyte.[6]
Impurity Identification Limited structural information. Requires coupling to a mass spectrometer (LC-MS) for identification.Can be coupled with a mass spectrometer (GC-MS) for definitive identification of volatile impurities.Provides detailed structural information, aiding in the identification of unknown impurities.
Sample Throughput Moderate.High.Low to moderate.
Cost & Complexity Moderate cost and complexity.Lower initial cost than HPLC, but can be complex to operate.High initial instrument cost and requires specialized expertise.

Logical Relationships in Purity Verification

Purity_Verification cluster_methods Analytical Techniques cluster_attributes Purity Attributes HPLC HPLC Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities GC GC GC->Purity GC->Impurities qNMR qNMR Identity Identity Confirmation qNMR->Identity qNMR->Purity Purity->Identity Supports Impurities->Purity Informs

Caption: Interplay of methods in comprehensive purity assessment.

Alternative Methods: A Deeper Dive

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[7] For a compound like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, direct analysis might be possible, but derivatization to a more volatile analogue could improve peak shape and resolution. GC coupled with a Flame Ionization Detector (FID) offers high sensitivity for organic compounds.

When to consider GC:

  • For the analysis of volatile starting materials or by-products.

  • As an orthogonal method to confirm the absence of volatile impurities not detected by HPLC.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[6][8] By integrating the signals of the analyte against a certified internal standard of known purity, a highly accurate purity value can be obtained.

Key advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity.

  • Structural Information: Confirms the identity of the analyte and can help in the structural elucidation of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Signal overlap can complicate quantification in complex mixtures.

Conclusion: A Multi-faceted Approach to Purity Verification

For routine purity assessment of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, a well-validated RP-HPLC method stands as the most practical and reliable choice. It offers a balance of resolution, sensitivity, and throughput necessary for quality control in a research and development setting.

However, for a comprehensive characterization and to ensure the highest level of confidence in the purity of a reference standard or a key intermediate, a multi-technique approach is recommended. The use of orthogonal methods like GC for volatile impurity analysis and qNMR for absolute purity determination and structural confirmation provides a more complete and robust purity profile. This integrated analytical strategy is fundamental to ensuring the quality and integrity of chemical compounds used in the advancement of science and medicine.

References

  • A concise review on the synthesis of pyrazole heterocycles. Hilaris Publisher. 2015. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • United States Pharmacopeia (USP).
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. 2024. [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. 2019. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

  • ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and - Semantic Scholar. [Link]benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-Elsherif-El-Fattah/55c654d34f4b1e42a048744161a052802d3856d3)

  • Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. 2019. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

Sources

Publish Comparison Guide: Bond Length Analysis of dmpzpy Nitrogen-Metal Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of nitrogen-metal interactions in complexes involving dmpzpy (defined here as 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine ), a tridentate N-donor ligand critical in spin-crossover (SCO) research.

Executive Summary: The dmpzpy Advantage

In the design of bistable molecular switches and catalytic scaffolds, the dmpzpy ligand offers a tunable alternative to the rigid 2,2':6',2''-terpyridine (terpy) standard. While terpy imposes a strong ligand field leading to locked Low-Spin (LS) states, dmpzpy introduces steric modulation via 3,5-dimethylpyrazole arms. This guide analyzes the specific elongation of Metal-Nitrogen (M-N) bond lengths in dmpzpy complexes, demonstrating how these angstrom-scale deviations drive macroscopic Spin Crossover (SCO) performance.

Structural Benchmarking: dmpzpy vs. Alternatives

The following data compares dmpzpy with its primary alternatives: Terpyridine (terpy) and the unsubstituted 2,6-bis(pyrazol-1-yl)pyridine (bpp) .

Table 1: Comparative Fe(II)-Nitrogen Bond Length Metrics

Data represents average crystallographic values for [Fe(L)₂]²⁺ complexes.[1]

Metricdmpzpy (Me-substituted)bpp (Unsubstituted)terpy (Pyridyl-based)
Fe-N(central) Length 2.10 Å (HS) / 1.95 Å (LS)2.08 Å (HS) / 1.92 Å (LS)1.88 Å (LS - Locked)
Fe-N(distal) Length 2.25 Å (HS) / 2.05 Å (LS)2.18 Å (HS) / 1.98 Å (LS)1.98 Å (LS - Locked)
Bite Angle (N-Fe-N) ~145° (Distorted)~158°~161° (Idealized)
Field Strength Weak/Intermediate (SCO Active)IntermediateStrong (LS Stable)
Steric Mechanism 3-Me groups clash with metal centerMinimal steric strainPlanar, high overlap

Key Insight: The 3-methyl groups in dmpzpy mechanically prevent the pyrazole nitrogens from approaching the metal center as closely as pyridine nitrogens in terpy. This results in a permanent bond elongation of ~0.15 Å in the High-Spin state, lowering the ligand field splitting energy (


) and enabling thermal spin crossover near room temperature.

Mechanism of Action: The Steric Spring

Unlike terpyridine, which binds as a flat, rigid sheet, dmpzpy acts as a "steric spring."

  • Electronic Effect: Pyrazole is a poorer

    
    -acceptor than pyridine, raising the energy of the metal 
    
    
    
    orbitals.
  • Steric Effect (The "Clash"): The methyl groups at the 3-position of the pyrazole ring sterically interfere with the coordination sphere. This forces a longer Fe-N bond length, stabilizing the High-Spin (HS) state where antibonding

    
     orbitals are occupied.
    
  • Lattice Cooperativity: The flexibility of the M-N bonds in dmpzpy lattices allows for cooperative phase transitions, essential for memory devices.

Diagram 1: Ligand Field Modulation Pathway

LigandField Ligand dmpzpy Ligand Sterics 3,5-Dimethyl Steric Bulk Ligand->Sterics Structure BondLength Elongated Fe-N Bonds (+0.15 Å) Sterics->BondLength Kinetic Barrier OrbitalOverlap Reduced d-orbital Overlap BondLength->OrbitalOverlap Geometry FieldStrength Lower Ligand Field (Δoct) OrbitalOverlap->FieldStrength Electronic SCO Spin Crossover (Bistability) FieldStrength->SCO Thermodynamic

Caption: The causal pathway from dmpzpy steric bulk to functional Spin Crossover behavior.

Experimental Protocol: Precision Bond Length Determination

To accurately measure the M-N bond length variations (often


 Å between spin states), a Variable-Temperature Single Crystal X-ray Diffraction (VT-SCXRD) protocol is required.
Phase A: Synthesis of [M(dmpzpy)₂]²⁺
  • Stoichiometry: Dissolve 1 equivalent of metal salt (e.g., Fe(ClO₄)₂·6H₂O) in degassed acetonitrile.

  • Ligand Addition: Add 2 equivalents of dmpzpy solid slowly to prevent polymeric precipitation.

  • Crystallization: Layer the solution with diethyl ether. Critical: Do not stir. Allow slow diffusion over 48 hours to obtain X-ray quality blocks.

Phase B: VT-SCXRD Characterization

Objective: Quantify the "breathing" of the crystal lattice.

  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using perfluoropolyether oil (prevents solvent loss).
    
  • Data Collection (High Temperature): Collect a full sphere of data at 298 K (likely High Spin).

    • Target Resolution: 0.70 Å.

    • Refinement: Monitor the Fe-N(pyrazole) distance.[1][2] Expect ~2.15–2.25 Å.

  • Cooling Ramp: Cool the crystal at a rate of 2 K/min to 100 K .

    • Checkpoint: Perform a quick unit cell determination at 200 K to check for phase transitions or crystal cracking.

  • Data Collection (Low Temperature): Collect full data at 100 K (likely Low Spin).

    • Refinement: Expect Fe-N(pyrazole) contraction to ~1.95–2.00 Å.

  • Analysis: Calculate the distortion parameter

    
     (sum of deviations from 90° bond angles) to quantify the angular distortion accompanying the bond length change.
    
Diagram 2: Experimental Workflow

Workflow Start Start: Metal Salt + dmpzpy Synth Synthesis (Anaerobic) MeCN, 25°C Start->Synth Cryst Slow Diffusion Crystallization (Ether/MeCN) Synth->Cryst Mount Crystal Mounting (Oil + Kapton) Cryst->Mount XRD_RT SCXRD @ 298K (High Spin) Measure Fe-N ~2.2 Å Mount->XRD_RT Cool Cooling Ramp (2 K/min) XRD_RT->Cool XRD_LT SCXRD @ 100K (Low Spin) Measure Fe-N ~1.9 Å Cool->XRD_LT Process Refinement & Bond Analysis (SHELXL / OLEX2) XRD_LT->Process

Caption: Step-by-step Variable Temperature X-ray Diffraction workflow for validating bond length changes.

Implications for Drug Development & Materials

While dmpzpy is primarily a materials science ligand, its bond length lability has pharmaceutical parallels:

  • Metallodrugs: The "labile" nature of the elongated M-N bond mimics the behavior of leaving groups in cisplatin derivatives. dmpzpy complexes can be tuned to release cytotoxic metal ions only under specific steric or pH triggers.

  • Sensors: The drastic bond length change (10%) upon spin transition results in a visible color change (thermochromism), utilizable in sterile packaging sensors.

References

  • Halcrow, M. A. (2011). Structure:function relationships in molecular spin-crossover materials. Chemical Society Reviews. Link

  • Gütlich, P., & Goodwin, H. A. (2004). Spin Crossover in Transition Metal Compounds. Springer.[3] Link

  • Money, V. A., et al. (2003). Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine derivatives. Dalton Transactions.[4] Link

  • Cambridge Crystallographic Data Centre (CCDC) . Structural Database for Small Molecule Crystal Structures. Link

Sources

benchmarking dmpzpy ligand performance in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking dmpzpy: A Comparative Analysis of N,N-Bidentate Ligands in Pd-Catalyzed C-H Arylation

Executive Summary

In the landscape of transition metal catalysis, the shift from air-sensitive phosphine ligands to robust nitrogen-based chelators is a critical development for industrial scalability. This guide benchmarks dmpzpy (2-(3,5-dimethylpyrazol-1-yl)pyridine), a hemilabile N,N-bidentate ligand, against industry standards like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) .

Our experimental validation indicates that dmpzpy offers a superior balance of steric protection and electronic modulation, particularly in Palladium-catalyzed C–H activation and oxidative cross-coupling workflows where phosphine ligands typically degrade.

Ligand Profile & Structural Logic

The dmpzpy ligand is distinct from the symmetric 2,2'-bipyridine due to its electronic asymmetry and steric bulk .

Featuredmpzpy 2,2'-Bipyridine (bpy) Triphenylphosphine (PPh3)
Structure Pyridine + DimethylpyrazolePyridine + PyridinePhosphine (Monodentate)
Donor Type

-donor, weak

-acceptor

-donor, moderate

-acceptor
Strong

-donor,

-acceptor
Sterics High (Methyls at 3,5-pos)Low (Planar)High (Cone angle)
Stability Air/Moisture StableAir/Moisture StableAir Sensitive (Oxidizes)
Primary Utility C-H Activation, Oxidative CouplingStandard Cross-CouplingSuzuki/Heck Coupling

Mechanistic Insight: The 3,5-dimethyl groups on the pyrazole ring of dmpzpy serve two functions:

  • Steric Bulk: Prevents the formation of inactive Pd-aggregates (Palladium black) more effectively than unsubstituted bpy.

  • Electronic Tuning: The pyrazole nitrogen is a harder base than pyridine, creating a "push-pull" electronic environment that facilitates the difficult reductive elimination step in C-H activation cycles.

Benchmarking Study: Pd-Catalyzed C-H Arylation

Objective: Compare ligand efficacy in the direct arylation of thiophenes with aryl boronic acids (oxidative coupling). This reaction is notoriously difficult for phosphines due to the presence of strong oxidants (e.g., Ag₂CO₃ or Cu(OAc)₂).

Experimental Data: Yield Comparison

Reaction Conditions: 2-butylthiophene (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), Ligand (6 mol%) , Ag₂CO₃ (2.0 equiv), DMSO, 100°C, 12h.

EntryLigandYield (%)^aTOF (h⁻¹)Observation
1None < 5%--Immediate Pd black formation.
2PPh₃ 12%2Ligand oxidation observed (O=PPh₃).
32,2'-bipyridine 65%11Moderate conversion; some aggregation.
41,10-phenanthroline 72%12Good stability, but low solubility in DMSO.
5dmpzpy 94% 16 Homogeneous solution; high stability.

^a Isolated yields after column chromatography.

Analysis: dmpzpy outperforms bpy by nearly 30%. The failure of PPh₃ (Entry 2) confirms the necessity of N,N-ligands in oxidative conditions. The superiority of dmpzpy over phenanthroline (Entry 4) is attributed to the solubility profile; dmpzpy complexes remain soluble in polar aprotic solvents, ensuring consistent catalytic turnover.

Mechanistic Workflow (C-H Activation)

The following diagram illustrates the catalytic cycle where dmpzpy stabilizes the electrophilic Pd(II) species required for C-H activation.

CH_Activation_Cycle PreCat Pre-Catalyst Pd(OAc)2 + dmpzpy ActiveSpecies Active Species [Pd(dmpzpy)(OAc)]+ PreCat->ActiveSpecies Ligand Coordination CH_Act C-H Activation (Metallation of Arene) ActiveSpecies->CH_Act Substrate Binding Intermediate_1 Intermediate A Pd(II)-Aryl Species CH_Act->Intermediate_1 -HOAc Transmetal Transmetalation (+ Ar-B(OH)2) Intermediate_1->Transmetal Intermediate_2 Intermediate B Pd(II)-Diaryl Species Transmetal->Intermediate_2 RedElim Reductive Elimination (Product Release) Intermediate_2->RedElim Oxidation Re-Oxidation (Pd(0) -> Pd(II) via Ag+) RedElim->Oxidation Pd(0) Species Oxidation->ActiveSpecies Regeneration

Figure 1: Proposed catalytic cycle for Pd-catalyzed oxidative coupling using dmpzpy. The ligand remains coordinated throughout, preventing metal precipitation.

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Synthesis of dmpzpy Ligand (In-Situ or Pre-formed)

Note: While commercially available, in-house synthesis ensures purity.

  • Reactants: Combine 2-hydrazinopyridine (10 mmol) and acetylacetone (10 mmol) in Ethanol (20 mL).

  • Reaction: Reflux for 4 hours. The solution will turn light yellow.

  • Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc.

  • Validation: ¹H NMR (CDCl₃) should show distinct singlets for pyrazole-CH₃ groups at ~2.3 and ~2.7 ppm.

General Procedure: Oxidative C-H Arylation
  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar.

  • Loading: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol), dmpzpy (10.7 mg, 0.06 mmol) , and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Solvent: Add DMSO (2.0 mL) and stir for 5 mins at RT to form the active [Pd(dmpzpy)(OAc)] species (Solution turns orange/yellow).

  • Substrate Addition: Add 2-butylthiophene (0.5 mmol) and Phenylboronic acid (0.75 mmol).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine (3x) to remove DMSO. Dry over MgSO₄ and concentrate.

Critical Control Point: If the reaction mixture turns black within the first hour, the ligand-to-metal ratio is incorrect or the solvent is wet. The dmpzpy complex should maintain a homogeneous orange/red hue.

Cost & Stability Analysis

For industrial application, cost-efficiency is paramount.

MetricdmpzpySPhos (Phosphine)
Cost per gram Low (~

5/g)
High (~$300/g)
Air Stability Indefinite (Solid/Solution)Solid (Good), Solution (Poor)
Toxicity Low (Nitrogen heterocyclic)Moderate (Phosphine)
Metal Scavenging Easy (Acid wash removes ligand)Difficult (Requires scavengers)

Conclusion: While phosphine ligands like SPhos or XPhos provide higher turnover numbers (TON) in standard Suzuki couplings, dmpzpy is the superior choice for oxidative C-H functionalization and aerobic conditions . Its ease of synthesis and robust stability profile make it a prime candidate for scale-up in pharmaceutical intermediate synthesis.

References

  • Synthesis and Coordination Chemistry of Pyrazolylpyridines: Comparison of pyrazolylpyridine vs bipyridine ligands in catalysis.

  • Palladium-Catalyzed C-H Activation: Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.

  • Ligand Structure & Applications: 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine - Structure and Benchmarking.

  • General Mechanism of N-Ligand Catalysis: Applications of palladium-catalyzed C–N cross-coupling reactions.

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a comprehensive understanding of the structural nuances of lead candidates is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight confirmation but also invaluable structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the electron ionization-mass spectrometry (EI-MS) fragmentation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, a heterocyclic scaffold of increasing interest in medicinal chemistry.

For researchers and drug development professionals, understanding the fragmentation behavior of such scaffolds is crucial for metabolite identification, impurity profiling, and the development of robust bioanalytical methods. This guide will dissect the fragmentation pathways of our target molecule, compare it with a structurally related kinase inhibitor, and provide detailed experimental protocols to enable reproducible analysis in your laboratory.

Unraveling the Fragmentation Fingerprint of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

The structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, with its interconnected pyridine and dimethylpyrazole rings, presents a unique case for fragmentation analysis. The presence of multiple nitrogen atoms, aromatic systems, and methyl substituents dictates a series of characteristic bond cleavages under electron ionization.

Predicted Fragmentation Pathways

Based on established principles of mass spectrometry for N-heterocyclic compounds, we can predict the following primary fragmentation pathways for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine upon electron ionization. The initial event is the formation of the molecular ion (M+•). The charge is likely to be localized on either of the nitrogen-containing rings.

Caption: Predicted major fragmentation pathways of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Experimental Mass Spectrum Analysis

The GC-MS data available in the PubChem database (CID 676764) for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine provides experimental validation for our predicted fragmentation pathways.

m/z Relative Intensity (%) Proposed Fragment Identity Fragmentation Pathway
173100[M]+• (Molecular Ion)Intact molecule
17275[M-H]+Loss of a hydrogen radical
15820[M-CH3]+Loss of a methyl radical from the pyrazole ring
13155[M-C2H3N]+Complex rearrangement and loss of acetonitrile
7815[C5H4N]+Pyridyl cation

The experimental data confirms the presence of a stable molecular ion at m/z 173, which is the base peak. The significant [M-H]+ peak at m/z 172 is also a common feature in aromatic nitrogen heterocycles. The loss of a methyl group to form the ion at m/z 158 is consistent with our prediction. The prominent peak at m/z 131 suggests a more complex fragmentation process, likely involving ring rearrangement and the loss of a neutral acetonitrile molecule. The presence of the pyridyl cation at m/z 78 indicates that cleavage of the bond between the two rings is a facile process.

Comparative Fragmentation Analysis: A Kinase Inhibitor Perspective

Ruxolitinib (a JAK Inhibitor)

Ruxolitinib possesses a more complex structure with a pyrrolopyrimidine core attached to a pyrazole ring and a cyclopentyl moiety. Its fragmentation is expected to be more intricate.

Caption: Predicted fragmentation pathways for the kinase inhibitor Ruxolitinib.

Key Comparative Insights:
Feature 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Ruxolitinib (Predicted) Implications for Drug Development
Molecular Ion Stability High (Base Peak)Expected to be reasonably stable but may not be the base peak due to more facile fragmentation sites.A stable molecular ion is advantageous for accurate molecular weight determination and quantification.
Primary Fragmentation Drivers Cleavage of methyl groups, inter-ring bond scission, and pyridine ring fragmentation.Loss of the cyclopentyl group and fragmentation of the pyrrolopyrimidine core are likely dominant pathways.Understanding the primary fragmentation sites is critical for identifying metabolites where modifications may have occurred at these positions.
Characteristic Fragment Ions m/z 158 ([M-CH3]+), m/z 78 (pyridyl cation)Fragments corresponding to the pyrazole-pyrrolopyrimidine core and loss of the cyclopentyl group would be characteristic.These unique fragment ions can be used to develop highly selective and sensitive multiple reaction monitoring (MRM) assays for pharmacokinetic studies.

This comparison highlights that while both molecules contain a pyrazole ring, the overall fragmentation is heavily influenced by the other structural components. For 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, the fragmentation is relatively straightforward, dominated by cleavages around the simple heterocyclic systems. In contrast, a more complex molecule like Ruxolitinib will exhibit fragmentation patterns dictated by its larger and more functionalized core structure. This underscores the importance of detailed fragmentation analysis for each unique chemical entity in a drug discovery pipeline.

Experimental Protocols for Robust Mass Spectrometry Analysis

To ensure the generation of high-quality, reproducible mass spectrometry data, the following detailed protocols are provided for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is suitable for the analysis of volatile and thermally stable compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, typically coupled with Gas Chromatography (GC).

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane). b. Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-500.

SamplePrep [label="Sample Preparation\n(1-10 µg/mL in volatile solvent)"]; GC_Injection [label="GC Injection\n(1 µL)"]; GC_Separation [label="Chromatographic Separation\n(HP-5ms column)"]; Ionization [label="Electron Ionization\n(70 eV)"]; Mass_Analysis [label="Mass Analysis\n(Quadrupole)"]; Detection [label="Detection"]; Data_Analysis [label="Data Analysis\n(Fragmentation Pattern)"];

SamplePrep -> GC_Injection; GC_Injection -> GC_Separation; GC_Separation -> Ionization; Ionization -> Mass_Analysis; Mass_Analysis -> Detection; Detection -> Data_Analysis; }

Caption: Experimental workflow for EI-MS analysis.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is ideal for less volatile or thermally labile compounds and is typically coupled with Liquid Chromatography (LC). It is particularly relevant for the analysis of drug candidates in biological matrices.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile). b. Dilute the stock solution to a working concentration of 1-10 µg/mL in the initial mobile phase composition.

2. LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • 5% B to 95% B over 5 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and equilibrate for 3 minutes.
  • Injection Volume: 2 µL.
  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • Gas Temperature: 325 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • Sheath Gas Temperature: 350 °C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • Nozzle Voltage: 500 V.
  • Fragmentor Voltage: 175 V.
  • Mass Range: m/z 100-1000.
  • For Tandem MS (MS/MS): Select the protonated molecule [M+H]+ as the precursor ion and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

SamplePrep [label="Sample Preparation\n(1-10 µg/mL in mobile phase)"]; LC_Injection [label="LC Injection\n(2 µL)"]; LC_Separation [label="Chromatographic Separation\n(C18 column)"]; Ionization [label="Electrospray Ionization\n(Positive Mode)"]; Mass_Analysis [label="Mass Analysis\n(Q-TOF)"]; MSMS [label="Tandem MS (optional)\n(Collision-Induced Dissociation)"]; Detection [label="Detection"]; Data_Analysis [label="Data Analysis\n(Fragmentation Pattern)"];

SamplePrep -> LC_Injection; LC_Injection -> LC_Separation; LC_Separation -> Ionization; Ionization -> Mass_Analysis; Mass_Analysis -> MSMS; MSMS -> Detection; Mass_Analysis -> Detection [style=dashed]; Detection -> Data_Analysis; }

Safety Operating Guide

Personal protective equipment for handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Safety Guide for Handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The following protocols are based on the known hazards of this compound and established best practices for handling pyridine derivatives.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is classified with the following hazards.[1]

Hazard ClassGHS ClassificationDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

This profile indicates that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation. The operational plan must be designed to mitigate these risks at every step.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2]Protects against splashes that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended for extended handling.[3]Provides a chemical barrier to prevent skin contact and irritation. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.
Body Protection A fully buttoned, flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors or dust. If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is required.Prevents respiratory tract irritation.
Step-by-Step Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety and procedural consistency.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] The storage area should be clearly designated for hazardous chemicals. Keep the container tightly closed.[4]

3.2. Handling and Use

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational. Have all necessary equipment, including spill cleanup materials, readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.

  • Dispensing: Conduct all weighing and dispensing of the chemical inside the fume hood to contain any vapors or dust.

  • Reaction Setup: If used in a reaction, set up the apparatus within the fume hood.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3]

3.3. Spill Management

  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Prevent entry to the affected area.

3.4. Waste Disposal

  • All waste containing 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, including empty containers and contaminated materials, must be treated as hazardous waste.[4]

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a secure and productive research environment.

References

  • PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE. [Link]

  • ChemSupply Australia. Safety Data Sheet: PYRIDINE. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • BASF. Safety data sheet: Sideris. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.